Gat211
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Agonist-Positive Allosteric Modulator GAT211: A Technical Deep Dive into its Mechanism of Action at the Cannabinoid 1 Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of GAT211, a novel agonist-positive allosteric modulator (ago-PAM) of the cannabinoid 1 receptor (CB1R). This compound represents a promising therapeutic candidate due to its ability to enhance the therapeutic effects of endogenous cannabinoids while potentially avoiding the cannabimimetic side effects associated with orthosteric agonists.[1][2] This document is intended for researchers, scientists, and drug development professionals actively involved in the field of cannabinoid pharmacology.
This compound, a 2-phenylindole (B188600) derivative, acts as a positive allosteric modulator of CB1R, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[3] This allosteric binding enhances the affinity and/or efficacy of orthosteric ligands.[4] Notably, this compound is a racemic mixture, and its individual enantiomers, GAT228 (R-(+)-enantiomer) and GAT229 (S-(-)-enantiomer), exhibit distinct pharmacological profiles. GAT228 acts as a partial allosteric agonist, capable of directly activating CB1R, while GAT229 is a potent PAM with minimal intrinsic agonist activity.[4][5] This dual activity of the racemic mixture classifies this compound as an ago-PAM.[4]
Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize the quantitative data on this compound's effects on CB1R signaling pathways. These data have been compiled from various in vitro studies and demonstrate the compound's potency and efficacy in modulating receptor function.
Table 1: this compound Activity in cAMP Accumulation Assays
| Assay Type | Cell Line | Orthosteric Ligand | This compound EC50 | This compound Emax (% of CP55,940) | Reference |
| Agonist Activity | CHO-hCB1R | - | 260 nM | - | [6] |
| PAM Activity | CHO-hCB1R | 10 nM CP55,940 | - | >100% | [7] |
Table 2: this compound Activity in β-Arrestin2 Recruitment Assays
| Assay Type | Cell Line | Orthosteric Ligand | This compound EC50 | This compound Emax (% of CP55,940) | Reference |
| Agonist Activity | CHO-K1 | - | 1200 nM | - | [6] |
| PAM Activity | CHO-K1 | 100 nM CP55,940 | 200 nM | - | [6] |
| Agonist Activity | HEK293 | - | 650 nM | - | [6] |
Table 3: this compound Activity in [35S]GTPγS Binding Assays
| Assay Type | Cell Line/Tissue | Orthosteric Ligand | This compound EC50 | This compound Emax | Reference |
| Agonist Activity | CHO cell membranes | - | 72 nM | - | [6] |
| PAM Activity | Mouse brain membranes | CP55,940 | Potentiates binding | - | [4] |
Signaling Pathways and Biased Agonism
This compound modulates multiple downstream signaling pathways upon binding to CB1R. The receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] CB1R activation can also stimulate mitogen-activated protein kinase (MAPK) pathways and modulate ion channels.[5][8] Furthermore, G protein-coupled receptor kinases (GRKs) can phosphorylate the activated receptor, leading to the recruitment of β-arrestins, which mediate receptor desensitization and internalization.[8]
This compound has been shown to exhibit biased signaling, preferentially activating certain pathways over others. Specifically, it demonstrates a bias towards G-protein-dependent signaling (cAMP inhibition) over β-arrestin recruitment.[2][9] This G-protein bias is a key feature that may contribute to its favorable therapeutic profile, as β-arrestin-mediated signaling is often associated with the undesirable side effects of orthosteric agonists.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation. It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon its activation.
Protocol:
-
Membrane Preparation: Cell membranes expressing CB1R are prepared from cultured cells or animal tissues.
-
Assay Buffer: The assay is conducted in a buffer containing Tris-HCl, MgCl2, NaCl, EDTA, and dithiothreitol (B142953) (DTT) at pH 7.4.[10]
-
Incubation: Membranes are incubated with varying concentrations of this compound (and/or an orthosteric agonist), a fixed concentration of GDP, and [35S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Protocol:
-
Cell Culture: Cells stably expressing hCB1R (e.g., CHO cells) are cultured to confluence.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of varying concentrations of this compound.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP is determined using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1R, a key step in receptor desensitization and internalization.
Protocol:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) is used that co-expresses hCB1R fused to a protein fragment and β-arrestin2 fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Detection: Upon β-arrestin recruitment to the receptor, the enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a detectable signal (e.g., chemiluminescence).
Conclusion
This compound is a promising ago-PAM of the CB1R with a distinct mechanism of action. Its ability to allosterically modulate receptor activity, coupled with its biased signaling profile towards G-protein pathways, suggests it may offer a safer and more effective therapeutic approach for a variety of disorders, including neuropathic pain, glaucoma, and neurodegenerative diseases.[1][11][12] The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other allosteric modulators of the CB1R.
References
- 1. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulation of type 1 cannabinoid receptors reduces spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
GAT211: A Technical Whitepaper on a Positive Allosteric Modulator of the Cannabinoid Receptor 1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The cannabinoid receptor 1 (CB1R), a key component of the endocannabinoid system, is a well-established therapeutic target for various pathologies, including chronic pain. However, direct activation of CB1R by orthosteric agonists is often accompanied by undesirable psychoactive side effects, tolerance, and dependence, limiting their clinical utility. Positive allosteric modulators (PAMs) offer a promising alternative strategy. These molecules bind to a topographically distinct site on the receptor, enhancing the signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) without causing indiscriminate receptor activation. This paper provides a detailed technical overview of GAT211, a novel 2-phenylindole (B188600) derivative and a prototypic CB1R ago-PAM, summarizing its pharmacological profile, mechanism of action, and preclinical efficacy.
Introduction to this compound
This compound is a racemic mixture that exhibits a dual pharmacological profile: it acts as both a direct allosteric agonist and a positive allosteric modulator of the CB1 receptor.[1] This activity is enantiomer-specific. The racemic mixture consists of:
-
GAT228 (R)-(+)-enantiomer: Primarily functions as a partial allosteric agonist, directly activating the CB1R in the absence of an orthosteric ligand.[1][2]
-
GAT229 (S)-(−)-enantiomer: Acts as a "pure" PAM, lacking intrinsic agonist activity but potentiating the effects of orthosteric agonists.[1][2]
This unique profile makes this compound a valuable tool for studying CB1R allosteric modulation and a lead compound for developing safer cannabinoid-based therapeutics.[2]
Quantitative Pharmacological Data
The pharmacological properties of this compound and its enantiomers have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Pharmacology of this compound and its Enantiomers at the Human CB1 Receptor (hCB1R)
| Compound | Assay | Parameter | Value | Orthosteric Ligand | Reference |
|---|---|---|---|---|---|
| This compound | [³H]CP55,940 Binding | Modulation | Enhances binding | N/A | [1] |
| [³H]SR141716A Binding | Modulation | Reduces binding | N/A | [1] | |
| GTPγS | Agonist EC₅₀ | ~1 µM | N/A | [1] | |
| cAMP Inhibition | Agonist Activity | Yes | N/A | [1] | |
| β-arrestin2 Recruitment | Agonist Activity | Yes | N/A | [3][4] | |
| GAT228 (R-enantiomer) | GTPγS / cAMP | Activity | Allosteric Agonist | N/A | [1][2] |
| GAT229 (S-enantiomer) | GTPγS / cAMP | Activity | Pure PAM | N/A | [1][2] |
| [³⁵S]GTPγS (GAT228) | Activity | Inverse Agonist at F191A3.27 mutant | N/A | [5] |
| | [³⁵S]GTPγS (GAT229) | Activity | Inverse Agonist at F191A3.27 mutant | N/A |[5] |
Note: Specific EC₅₀ and Eₘₐₓ values for PAM activity are often dependent on the concentration of the orthosteric agonist used, which varies between studies. This compound and its analogs consistently demonstrate potentiation of orthosteric agonists like CP55,940.
Table 2: In Vivo Preclinical Efficacy of this compound
| Model | Effect | ED₅₀ (mg/kg, i.p.) | Key Findings | Reference |
|---|---|---|---|---|
| Inflammatory Pain (CFA) | Anti-allodynia | Not specified, dose-dependent | Efficacy comparable to WIN55,212-2; effect absent in CB1 KO mice. | [6][7] |
| Neuropathic Pain (Paclitaxel) | Anti-allodynia (Mechanical) | 11.35 | Dose-dependently reduced hypersensitivity. | [3] |
| Anti-allodynia (Cold) | 9.90 | Dose-dependently reduced hypersensitivity. | [3] | |
| Synergism Studies (Paclitaxel) | Co-administration with WIN55,212-2 | N/A | Synergistic anti-allodynic effects. | [6] |
| Co-administration with JZL184 (MGL inhibitor) | N/A | Synergistic anti-allodynic effects. | [6] | |
| Co-administration with URB597 (FAAH inhibitor) | N/A | Synergistic anti-allodynic effects. | [6] | |
| Safety & Tolerance | Cannabimimetic Effects (Tetrad Test) | Inactive | Did not produce cardinal signs of CB1 activation (catalepsy, etc.). | [6] |
| Physical Dependence (Rimonabant precipitation) | None | Chronic treatment did not induce withdrawal symptoms. | [6][7] | |
| Conditioned Place Preference/Aversion | None | Did not induce rewarding or aversive properties. | [6][7] |
| | Tolerance (Chronic Dosing) | None | Therapeutic efficacy preserved over 19 days of chronic dosing. |[6][7] |
Signaling Pathways and Mechanism of Action
This compound modulates CB1R function by binding to an allosteric site, which is distinct from the orthosteric site where endogenous cannabinoids and classical agonists bind.[8] This interaction leads to a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric ligands.[9] As an ago-PAM, this compound can also directly stabilize an active receptor conformation, leading to G-protein activation and subsequent downstream signaling.[3][4]
G-Protein Dependent Signaling
The canonical CB1R signaling pathway involves coupling to Gαi/o proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulates ion channel activity.[10] this compound enhances this pathway in the presence of an orthosteric agonist and can also trigger it directly.
β-Arrestin Recruitment
Like many GPCRs, agonist-bound CB1R can be phosphorylated, leading to the recruitment of β-arrestin proteins. This process is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades.[11] this compound has been shown to promote β-arrestin recruitment, contributing to its overall pharmacological profile.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies [mdpi.com]
- 5. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.iu.edu [scholarworks.iu.edu]
- 8. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cannabinoid 1 Receptor Modulator Gat211: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gat211, a novel 2-phenylindole (B188600) derivative, has emerged as a significant pharmacological tool for studying the cannabinoid 1 receptor (CB1R). This technical guide provides an in-depth overview of the discovery, synthesis, and extensive preclinical characterization of this compound. It is a racemic mixture composed of the (R)-enantiomer, GAT228, and the (S)-enantiomer, GAT229, which exhibit distinct pharmacological properties. This compound acts as both an agonist and a positive allosteric modulator (PAM) of the CB1R, offering a unique mechanism of action with therapeutic potential in a variety of disease models, including neuropathic pain and glaucoma. This document details the experimental protocols for its synthesis and key biological assays, presents a comprehensive summary of its quantitative pharmacological data, and visualizes its engagement with CB1R signaling pathways.
Introduction
The cannabinoid 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) highly expressed in the central nervous system and is a key component of the endocannabinoid system. While direct CB1R agonists have shown therapeutic promise, their clinical utility has been hampered by undesirable psychoactive side effects. Allosteric modulators of CB1R represent a promising alternative therapeutic strategy, offering the potential for finer control over receptor signaling and a reduced side-effect profile.
This compound (3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole) is a prototypic 2-phenylindole-based CB1R modulator that has demonstrated preclinical efficacy in various disease models.[1] As a racemic mixture, this compound's pharmacology is a composite of its two enantiomers. The (R)-enantiomer, GAT228, functions as a partial allosteric agonist, capable of directly activating the CB1R. In contrast, the (S)-enantiomer, GAT229, acts as a potent CB1R PAM, enhancing the effects of orthosteric ligands without intrinsic agonist activity.[2] This unique pharmacological profile makes this compound a valuable research tool and a lead compound for the development of novel therapeutics targeting the endocannabinoid system.
Synthesis of this compound
The synthesis of this compound, a 2,3-disubstituted indole (B1671886), can be achieved through a multi-step process. The core 2-phenylindole scaffold is typically prepared via the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
A common method for synthesizing the 2-phenylindole core involves the acid-catalyzed cyclization of an aryl hydrazone.[3]
Step 1: Formation of Acetophenone (B1666503) Phenylhydrazone
-
A mixture of acetophenone (0.167 mol) and phenylhydrazine (B124118) (0.167 mol) is prepared in ethanol (B145695) (60 mL).
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is cooled in an ice bath (0°C) to induce crystallization of the product.
-
The resulting solid is collected by filtration, washed with dilute HCl followed by rectified spirit.
-
The crude product is recrystallized from ethanol to yield pure acetophenone phenylhydrazone.[3]
Step 2: Fischer Indole Synthesis of 2-Phenylindole
-
The substituted phenylhydrazone (0.15 mol) is added to an excess of polyphosphoric acid (180 g).
-
The mixture is heated on a water bath to 100-120°C for 10 minutes with stirring.
-
After cooling, cold water (450 mL) is added to dissolve the polyphosphoric acid.
-
The solid product is collected by filtration and washed thoroughly with ice-cold water to remove any residual acid.[3]
Experimental Protocol: Synthesis of this compound
The final step in the synthesis of this compound involves the introduction of the 3-(2-nitro-1-phenylethyl) substituent onto the 2-phenylindole core. This can be achieved via a Michael addition reaction.
-
To a solution of 2-phenylindole in a suitable solvent, a base is added to deprotonate the indole nitrogen.
-
(E)-(2-nitrovinyl)benzene is then added to the reaction mixture.
-
The reaction proceeds at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its structure and purity.
Pharmacological Profile
This compound exhibits a complex and interesting pharmacological profile at the CB1R, acting as both an agonist and a positive allosteric modulator.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and its enantiomers.
Table 1: In Vitro Agonist and PAM Activity of this compound
| Assay | Compound | Parameter | Value (nM) | Reference |
| cAMP Inhibition | This compound | EC50 | 260 | [4] |
| β-arrestin2 Recruitment | This compound | EC50 | 650 | [4] |
| Vas Deferens Contraction | This compound | EC50 | 11 | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Compound | Parameter | Value (mg/kg) | Reference |
| Inflammatory Pain (CFA) | This compound | ED50 | 9.75 | [5] |
| Neuropathic Pain (Paclitaxel) | This compound | Effective Dose | 10 and 20 | [5] |
Experimental Protocols for Key Assays
This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production, a hallmark of Gαi/o-coupled receptor activation.
-
Cell Culture: HEK293 cells stably expressing human CB1R (hCB1R) are cultured in DMEM supplemented with 10% FBS and selection antibiotics.
-
Assay Procedure:
-
Cells are seeded in 384-well plates.
-
Cells are pre-incubated with various concentrations of this compound.
-
Forskolin is added to stimulate adenylyl cyclase.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or LANCE.
-
-
Data Analysis: The concentration-response curves are fitted to a four-parameter logistic equation to determine the EC50 and Emax values.
This assay measures the recruitment of β-arrestin to the activated CB1R, a key step in receptor desensitization and an indicator of G protein-independent signaling.
-
Cell Culture: U2OS cells stably co-expressing hCB1R and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®) are used.
-
Assay Procedure:
-
Cells are seeded in 384-well plates.
-
Cells are stimulated with various concentrations of this compound.
-
Following incubation, the substrate for the complemented enzyme is added.
-
The resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis: Concentration-response curves are analyzed to determine EC50 and Emax values.
This assay is used to determine the effect of allosteric modulators on the binding of an orthosteric radioligand to the CB1R.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing CB1R.
-
Assay Procedure:
-
Membranes are incubated with a fixed concentration of a radiolabeled CB1R ligand (e.g., [3H]CP55,940) and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The data is analyzed to determine the effect of this compound on the affinity (Kd) and/or the number of binding sites (Bmax) of the radioligand.
Mechanism of Action and Signaling Pathways
This compound modulates CB1R function through a dual mechanism. As a partial agonist, its R-enantiomer (GAT228) can directly activate the receptor, leading to downstream signaling. As a PAM, its S-enantiomer (GAT229) enhances the binding and/or efficacy of endogenous or exogenous orthosteric agonists. This results in the modulation of both G protein-dependent and β-arrestin-mediated signaling pathways.
CB1R Signaling Overview
The following diagram illustrates the primary signaling pathways downstream of CB1R activation.
Caption: Overview of CB1R signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel CB1R modulator like this compound.
Caption: Experimental workflow for characterizing this compound's in vitro pharmacology.
Pharmacokinetics and In Vivo Studies
While extensive in vivo efficacy studies have been conducted, comprehensive pharmacokinetic data for this compound is still emerging.
Metabolic Stability
In vitro studies have shown that this compound is stable in both human and rat liver microsomal incubations, with half-lives of 28.4 minutes and 8.67 minutes, respectively.[4] This suggests a moderate to high rate of metabolism.
In Vivo Efficacy
This compound has demonstrated significant efficacy in various preclinical models of disease:
-
Neuropathic and Inflammatory Pain: this compound dose-dependently reduces mechanical and cold allodynia in models of neuropathic and inflammatory pain.[5] These effects are mediated by CB1R, as they are absent in CB1R knockout mice.[1]
-
Glaucoma: Topical administration of this compound analogs has been shown to reduce intraocular pressure in a murine model of glaucoma.[2]
-
Antipsychotic Potential: this compound has shown potential in preclinical models of psychosis, where it can limit dopamine (B1211576) D2 receptor-mediated signaling.[6]
Importantly, in these studies, this compound did not produce the typical cannabimimetic side effects associated with direct CB1R agonists, nor did it induce tolerance or dependence with chronic administration.[1]
Conclusion
This compound is a pioneering CB1R allosteric modulator with a unique dual agonist and PAM profile. Its complex pharmacology, driven by its enantiomeric composition, has made it an invaluable tool for dissecting the intricacies of CB1R signaling. The preclinical efficacy of this compound in models of pain, glaucoma, and psychosis, coupled with a favorable side-effect profile, highlights the therapeutic potential of targeting the CB1R through allosteric modulation. Further research into the pharmacokinetics and toxicology of this compound and its analogs is warranted to advance these promising findings towards clinical development. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in leveraging the potential of this compound and the broader class of CB1R allosteric modulators.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to Targeting the Endocannabinoid System in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Enantioselective Pharmacology of Gat211: A Technical Guide to a Novel CB1 Receptor Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gat211 has emerged as a significant tool in the study of the cannabinoid 1 receptor (CB1R), a key target in the central nervous system and periphery involved in a myriad of physiological processes. This technical guide provides an in-depth pharmacological profile of this compound and its constituent enantiomers, (R)-(+)-GAT228 and (S)-(-)-GAT229. As a racemic mixture, this compound exhibits a dual character, functioning as both an allosteric agonist and a positive allosteric modulator (PAM) of the CB1 receptor.[1][2] This complexity is resolved at the enantiomeric level, with GAT228 acting as a partial allosteric agonist and GAT229 as a "pure" PAM with no intrinsic efficacy.[2][3] This stereospecific pharmacology offers a unique opportunity for the nuanced modulation of the endocannabinoid system, with potential therapeutic applications in pain, neurodegenerative disorders, and glaucoma.[2][4][5]
Core Pharmacological Profile
This compound and its enantiomers interact with an allosteric binding site on the CB1 receptor, a site topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[2] This interaction leads to a modulation of the receptor's response to orthosteric ligands.
-
This compound (Racemic Mixture): As a combination of both enantiomers, this compound displays both direct, albeit partial, activation of the CB1 receptor and potentiation of the effects of endogenous or exogenous orthosteric agonists.[1][2] This dual activity has been characterized as an "ago-PAM" profile.[2]
-
(R)-(+)-GAT228 (Allosteric Agonist): This enantiomer is responsible for the intrinsic agonist activity of the racemic mixture.[2] It can activate CB1 receptor signaling pathways in the absence of an orthosteric agonist.[6]
-
(S)-(-)-GAT229 (Positive Allosteric Modulator): In contrast, GAT229 does not activate the CB1 receptor on its own. Instead, it enhances the binding and/or signaling efficacy of orthosteric agonists, making it a true positive allosteric modulator.[2][7]
Quantitative Pharmacological Data
The distinct pharmacological properties of this compound and its enantiomers have been quantified across various in vitro assays. The following tables summarize key potency and efficacy data.
| Compound | Assay | Parameter | Value (nM) | Cell Line |
| This compound | cAMP Inhibition | EC50 | 260 | Not Specified |
| β-arrestin2 Recruitment | EC50 | 650 | Not Specified | |
| Vas Deferens Contraction (PAM effect) | EC50 | 11 | Not Specified | |
| (R)-(+)-GAT228 | cAMP Inhibition | EC50 | Varies by study | HEK293A |
| β-arrestin Recruitment | EC50 | Varies by study | HEK293A | |
| ERK1/2 Phosphorylation | EC50 | Varies by study | HEK293A | |
| PLCβ3 Phosphorylation | EC50 | Varies by study | HEK293A | |
| (S)-(-)-GAT229 | No intrinsic activity reported | - | - | - |
Note: Specific EC50 and Emax values for GAT228 and the potentiating effects of GAT229 can vary depending on the specific assay conditions and the orthosteric agonist used.
Key Signaling Pathways
The CB1 receptor primarily couples to inhibitory G-proteins of the Gi/o family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][8] Activation of the CB1 receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and β-arrestin recruitment.[8][9] this compound and its enantiomers differentially engage these pathways.
CB1 Receptor Signaling Cascade
Experimental Protocols & Workflows
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the CB1 receptor. Typically, a radiolabeled orthosteric agonist, such as [3H]CP55,940, is used.
-
Objective: To assess the ability of this compound and its enantiomers to displace a radiolabeled orthosteric ligand or to modulate its binding affinity.
-
Methodology:
-
Prepare cell membranes expressing the CB1 receptor.
-
Incubate the membranes with a fixed concentration of the radioligand ([3H]CP55,940).
-
Add increasing concentrations of the test compound (this compound, GAT228, or GAT229).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
For PAM activity, assess the effect of GAT229 on the dissociation rate of the radioligand.
-
2. cAMP Inhibition Assay
This functional assay measures the ability of a ligand to activate the Gi/o-coupled CB1 receptor and inhibit the production of cAMP.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and GAT228 as agonists and to assess the modulatory effect of GAT229 on orthosteric agonist-induced cAMP inhibition.
-
Methodology:
-
Culture cells expressing the CB1 receptor.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Treat cells with increasing concentrations of the test compound (this compound or GAT228) or a fixed concentration of an orthosteric agonist in the presence of varying concentrations of GAT229.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
3. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling.
-
Objective: To quantify the ability of this compound and GAT228 to induce β-arrestin recruitment and the effect of GAT229 on orthosteric agonist-mediated recruitment.
-
Methodology:
-
Use a cell line co-expressing the CB1 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Treat cells with the test compounds.
-
Measure the interaction between the receptor and β-arrestin via a detectable signal (e.g., luminescence, fluorescence, or BRET).
-
4. ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK signaling pathway downstream of CB1 receptor activation.
-
Objective: To measure the phosphorylation of ERK1/2 in response to this compound and its enantiomers.
-
Methodology:
-
Culture cells expressing the CB1 receptor and serum-starve them to reduce basal ERK phosphorylation.
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Quantify the p-ERK/total ERK ratio to determine the extent of activation.
-
In Vivo Behavioral Assays
1. Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents.
-
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound and its enantiomers.
-
Apparatus: A plus-shaped maze raised off the floor (typically 50 cm), with two open arms and two enclosed arms. Dimensions for mice are often around 30-50 cm in arm length and 5 cm in width.[10][11]
-
Procedure:
-
Administer the test compound (e.g., via intraperitoneal injection) at a predetermined time before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
2. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior, which can also be indicative of anxiety.
-
Objective: To measure the effects of this compound and its enantiomers on locomotion and exploration.
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls to prevent escape.[12][13]
-
Procedure:
-
Administer the test compound as in the EPM protocol.
-
Place the mouse in the center of the open field arena.
-
Record its activity for a specified duration (e.g., 10-20 minutes) using a video tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
A decrease in locomotion and time spent in the center can indicate anxiogenic or sedative effects.
-
Conclusion
This compound and its enantiomers, GAT228 and GAT229, represent a valuable set of tools for dissecting the complexities of CB1 receptor pharmacology. The distinct allosteric agonist and PAM activities of the enantiomers allow for a targeted approach to modulating endocannabinoid signaling. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to explore the therapeutic potential of these and similar allosteric modulators for a range of pathological conditions. The ability to fine-tune CB1 receptor activity without the global activation and potential side effects associated with orthosteric agonists underscores the promise of this innovative pharmacological strategy.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Open field test for mice [protocols.io]
- 13. researchgate.net [researchgate.net]
In Vitro Characterization of Gat211: A Technical Guide to Binding Affinity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Gat211, a novel allosteric modulator of the Cannabinoid 1 Receptor (CB1R). This compound is a racemic mixture with properties of both a positive allosteric modulator (PAM) and a direct allosteric agonist, offering a nuanced approach to modulating the endocannabinoid system. This document summarizes key quantitative data, details common experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
This compound acts as a positive allosteric modulator of the CB1 receptor, a class A G-protein coupled receptor (GPCR). It is a racemic mixture of two enantiomers with distinct pharmacological profiles: the (R)-enantiomer, GAT228, functions as an allosteric agonist, while the (S)-enantiomer, GAT229, acts as a pure PAM with no intrinsic activity.[1][2] this compound does not compete with orthosteric ligands like CP55,940 for binding but rather enhances their binding affinity and/or efficacy.[3] This modulation extends to key downstream signaling pathways, including G-protein-mediated inhibition of adenylyl cyclase and β-arrestin recruitment. The unique properties of this compound and its enantiomers present a promising avenue for therapeutic development, potentially offering a safer alternative to direct orthosteric agonists by fine-tuning endogenous cannabinoid signaling.[3][4]
Data Presentation: Quantitative Analysis of this compound and its Enantiomers
The following tables summarize the key in vitro binding and functional parameters reported for this compound and its constituent enantiomers.
Table 1: Binding Characteristics of this compound at the CB1 Receptor
| Compound | Assay Type | Parameter | Value/Effect | Source |
| This compound | Radioligand Binding | Effect on [³H]CP55,940 (Agonist) Binding | Enhances binding and slows dissociation kinetics | [3] |
| This compound | Radioligand Binding | Effect on [³H]SR141716A (Inverse Agonist) Binding | Reduces binding | [1][5] |
| GAT228 (R) | Radioligand Binding | Effect on [³H]CP55,940 Binding | No effect | [6] |
| GAT229 (S) | Radioligand Binding | Effect on [³H]CP55,940 Binding | Enhances binding | [5] |
Note: A direct equilibrium dissociation constant (Kd) or inhibition constant (Ki) for this compound or its enantiomers at the allosteric site is not prominently reported in the reviewed literature.
Table 2: Functional Efficacy of this compound and its Enantiomers
| Compound | Assay | Parameter | Value | Source |
| This compound | cAMP Inhibition | EC50 | 260 nM | [7] |
| This compound | β-Arrestin2 Recruitment | EC50 | 650 nM | [7] |
| This compound | Mouse Vas Deferens Contraction | EC50 (Potentiation) | 11 nM | [7] |
| GAT228 (R) | Allosteric Agonist Activity | cAMP Inhibition, β-Arrestin Recruitment, ERK & PLCβ3 Phosphorylation | Concentration-dependent increase | [6] |
| GAT229 (S) | Positive Allosteric Modulator | Intrinsic Agonist Activity | Lacks intrinsic activity | [1][5] |
EC50: Half-maximal effective concentration. Emax: Maximum effect. Data for Emax values are not consistently reported in the literature.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.iu.edu [scholarworks.iu.edu]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Discovery of a Biased Allosteric Modulator for Cannabinoid 1 Receptor: Preclinical Anti-Glaucoma Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Cannabinoid 1 Receptor Ago-PAM Gat211: A Deep Dive into its Modulation of Neuronal Excitability and Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gat211, a novel small molecule, has emerged as a significant modulator of neuronal function through its unique action on the cannabinoid 1 receptor (CB1R). This technical guide provides an in-depth analysis of this compound's effects on neuronal excitability and synaptic transmission. This compound is a racemic mixture composed of two enantiomers: GAT228, a CB1R allosteric agonist, and GAT229, a CB1R positive allosteric modulator (PAM). This dual activity classifies this compound as a CB1R ago-PAM, capable of both directly activating the receptor and potentiating the effects of endogenous cannabinoids. This guide will detail the quantitative effects of this compound on synaptic currents, outline the experimental protocols used to elucidate these effects, and visualize the underlying signaling pathways and experimental workflows.
Introduction to this compound's Mechanism of Action
This compound exerts its influence on the nervous system by targeting the CB1R, a G protein-coupled receptor predominantly expressed on presynaptic nerve terminals. Its unique composition as a racemic mixture of an allosteric agonist (GAT228) and a positive allosteric modulator (GAT229) allows for a multifaceted interaction with the CB1R. The agonist component, GAT228, can directly activate the receptor, initiating downstream signaling cascades. The PAM component, GAT229, enhances the binding and efficacy of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as other orthosteric agonists. This ago-PAM nature of this compound results in a potent and nuanced modulation of CB1R activity, which in turn significantly impacts neuronal excitability and synaptic communication.[1]
Effects on Neuronal Excitability and Synaptic Transmission
This compound's modulation of the CB1R leads to significant alterations in both excitatory and inhibitory synaptic transmission.
Modulation of Inhibitory Synaptic Transmission
Studies utilizing whole-cell patch-clamp electrophysiology in the ventrolateral periaqueductal gray (vlPAG) have demonstrated that this compound can attenuate the suppression of inhibitory postsynaptic currents (IPSCs) induced by the µ-opioid receptor agonist, DAMGO.[2][3] While this compound alone did not significantly alter synaptic inhibition in these neurons, it effectively counteracted the DAMGO-induced reduction in IPSC amplitude. This effect was blocked by the CB1R antagonist rimonabant, confirming the involvement of the CB1R.[2]
Modulation of Excitatory Synaptic Transmission
While specific quantitative data on the direct effects of this compound on excitatory postsynaptic currents (EPSCs) are limited, the known mechanism of CB1R activation suggests an inhibitory role. Presynaptic CB1R activation typically leads to a reduction in the release of excitatory neurotransmitters like glutamate. This is a key mechanism by which endocannabinoids regulate synaptic plasticity and prevent neuronal hyperexcitability. The agonist component of this compound is therefore expected to suppress excitatory transmission.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| cAMP Activation (EC50) | 260 nM | CHO, HEK293 | cAMP Assay | [4] |
| β-arrestin2 Recruitment (EC50) | 650 nM | CHO, HEK293 | β-arrestin2 Assay | [4] |
| [35S]GTPγS Binding (EC50) | 72 nM | CHO | G-protein Coupling Assay | [4] |
| Potentiation of Electrically Evoked Vas Deferens Contraction (EC50) | 11 nM | Mouse Vas Deferens | Functional Assay | [4] |
Table 2: Effects of this compound on Synaptic Transmission
| Parameter | Effect | Brain Region | Experimental Condition | Concentration | Reference |
| eIPSC Amplitude | Attenuated DAMGO-induced suppression | vlPAG | Co-application with DAMGO (100 nM) | 1 µM | [2] |
Table 3: In Vivo Effects of this compound
| Effect | Model | Species | Dose | Outcome | Reference |
| Reduced Spike-and-Wave Discharges | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | 10.0 mg/kg | 40% reduction in SWDs | [5] |
| Antinociception | Inflammatory and Neuropathic Pain | Mouse | 10 and 20 mg/kg per day | Decreased mechanical and cold allodynia | [6][7] |
| Locomotor Activity | Normal | Rat | 0.3-3.0 mg/kg | Dose-dependent reduction | [8] |
| Hyperlocomotion | MK-801 Induced | Rat | 3.0 mg/kg | Prevented hyperlocomotion | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the synaptic currents (IPSCs and EPSCs) in individual neurons.
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.2 NaH2PO4, 21.4 NaHCO3, and 11.1 glucose.
-
Rapidly decapitate the animal and dissect the brain in ice-cold aCSF.
-
Prepare coronal slices (e.g., 300 µm thick) of the desired brain region (e.g., vlPAG) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2 ml/min).
-
Visualize neurons using a microscope with infrared differential interference contrast optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
For recording eIPSCs, the internal solution may contain (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2ATP, 0.5 NaGTP, and 5 QX-314 (pH adjusted to 7.3 with CsOH).
-
Establish a whole-cell recording configuration.
-
Hold the neuron at a specific membrane potential (e.g., -70 mV for EPSCs, 0 mV for IPSCs).
-
Evoke synaptic currents using a bipolar stimulating electrode placed near the recorded neuron.
-
Record baseline currents before, during, and after bath application of this compound and other pharmacological agents.
-
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µl/min).[9]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).[9]
-
After a stable baseline is established, administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Analyze the concentration of neurotransmitters (e.g., GABA and glutamate) in the dialysate using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[10]
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the therapeutic potential of Gat211 in preclinical models
An Exploration of the Therapeutic Potential of the Novel Cannabinoid Receptor Modulator Gat211 in Preclinical Settings
This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, a novel positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R). For researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, its efficacy in various disease models, and the detailed methodologies employed in its preclinical evaluation.
Abstract
This compound has emerged as a promising therapeutic agent with a unique pharmacological profile. As a CB1R PAM, it offers the potential to amplify the therapeutic effects of endogenous cannabinoids while mitigating the undesirable psychotropic side effects associated with direct CB1R agonists.[1][2][3] Preclinical investigations have demonstrated its efficacy in models of neuropathic and inflammatory pain, psychosis, and epilepsy, highlighting its broad therapeutic window.[2][4][5] This document collates the key quantitative findings, experimental protocols, and underlying signaling pathways to provide a thorough resource for the scientific community.
Mechanism of Action: Modulating the Endocannabinoid System
This compound functions as a positive allosteric modulator of the CB1 receptor.[6] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the binding and/or efficacy of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol.[7] This modulatory action is crucial as it is thought to provide a more localized and physiologically relevant enhancement of cannabinoid signaling, potentially avoiding the widespread receptor activation that leads to adverse effects.[1]
Interestingly, this compound is a racemic mixture. The S-(-)-enantiomer, GAT229, acts as a pure PAM, while the R-(+)-enantiomer, GAT228, exhibits partial agonist activity at the CB1R.[8] This dual activity may contribute to its robust therapeutic effects observed in preclinical models.[3]
Signaling Pathway
The binding of an orthosteric agonist (like an endocannabinoid) to the CB1R, potentiated by this compound, initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, this compound has been shown to influence other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, particularly in the context of dopamine (B1211576) D2 receptor signaling.[2][9]
Preclinical Efficacy: A Multi-faceted Therapeutic Potential
Analgesic Effects in Pain Models
This compound has demonstrated significant antinociceptive efficacy in rodent models of both inflammatory and neuropathic pain.[4] Notably, it produces these effects without inducing the classic cannabimimetic side effects, such as tolerance and physical dependence, often seen with direct CB1R agonists.[4]
Table 1: Analgesic Efficacy of this compound in Preclinical Pain Models
| Model | Species | Endpoint | This compound Dose | Outcome | Reference |
| CFA-induced Inflammatory Pain | Mice | Mechanical Allodynia | 1-30 mg/kg (i.p.) | Dose-dependent suppression of allodynia. | [4] |
| Paclitaxel-induced Neuropathic Pain | Mice | Mechanical & Cold Allodynia | 20 mg/kg (i.p.) | Significant suppression of both mechanical and cold hypersensitivity. | [4] |
| Chronic Dosing (19 days) | Mice | Therapeutic Efficacy | Not specified | Preserved therapeutic efficacy without tolerance. | [4] |
Antipsychotic Potential
In preclinical models relevant to schizophrenia, this compound has shown promise in mitigating psychosis-like behaviors. It has been observed to reduce hyperlocomotion induced by the NMDA receptor antagonist MK-801, a common model for screening antipsychotic drugs.[2][9]
Table 2: Antipsychotic-like Effects of this compound
| Model | Species | Behavioral Test | This compound Dose | Outcome | Reference |
| MK-801-induced Hyperactivity | Rats (Long Evans) | Locomotor Activity | 3.0 mg/kg (i.p.) | Prevented hyperlocomotion caused by MK-801. | [2][9] |
| - | Rats (Long Evans) | Locomotor Activity | 0.3-3.0 mg/kg (i.p.) | Dose-dependently reduced locomotor activity. | [2][9] |
| MK-801-induced PPI Deficit | Rats (Long Evans) | Prepulse Inhibition | 3.0 mg/kg (i.p.) | Did not significantly affect PPI impairments. | [2][9] |
Anti-epileptic Activity
Studies in a genetic model of absence epilepsy, the GAERS (Genetic Absence Epilepsy Rats from Strasbourg), have revealed that this compound can reduce the occurrence of spike-and-wave discharges (SWDs), a key characteristic of absence seizures.[5]
Table 3: Anti-epileptic Effects of this compound in GAERS Model
| Model | Species | Endpoint | This compound Dose | Outcome | Reference |
| Genetic Absence Epilepsy | Rats (GAERS) | Spike-and-Wave Discharges | Not specified | Reduced SWDs by 40% in male rats. | [5] |
In Vitro Pharmacology
In vitro studies have been crucial in characterizing the pharmacological profile of this compound, confirming its action at the CB1 receptor and quantifying its potency.
Table 4: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | This compound EC50 | Reference |
| cAMP Activation | CHO-K1 hCB1R | EC50 | 260 nM | [6] |
| β-arrestin2 Recruitment | CHO-K1 hCB1R | EC50 | 650 nM | [6] |
| Inhibition of Electrically Evoked Vas Deferens Contraction | Mouse Vas Deferens | EC50 | 11 nM | [6] |
Experimental Protocols
In Vivo Behavioral Assessments
A standardized workflow is employed for in vivo behavioral testing to assess the therapeutic effects of this compound.
4.1.1. Animals Male Long Evans rats and various strains of mice have been used in the preclinical evaluation of this compound.[4][9] Animals are typically housed under standard laboratory conditions with ad libitum access to food and water.
4.1.2. Drug Administration this compound is commonly dissolved in a vehicle consisting of ethanol, Kolliphor, and saline (1:1:6 ratio) and administered via intraperitoneal (i.p.) injection.[6]
4.1.3. Locomotor Activity Locomotor activity is assessed in an open field arena. Animals are placed in the center of the arena, and their movement is tracked by automated systems for a specified duration.
4.1.4. Prepulse Inhibition (PPI) of Acoustic Startle PPI is used to measure sensorimotor gating. The test involves exposing the animal to a loud acoustic stimulus (pulse) that elicits a startle response. In some trials, a weaker acoustic stimulus (prepulse) precedes the pulse, which normally inhibits the startle response.
4.1.5. Nociceptive Testing
-
Hargreaves Test: This test measures thermal hyperalgesia by applying a radiant heat source to the plantar surface of the hind paw and recording the latency to paw withdrawal.
-
Von Frey Test: This test assesses mechanical allodynia by applying calibrated monofilaments to the plantar surface of the hind paw to determine the paw withdrawal threshold.
In Vitro Assays
4.2.1. Cell Culture Neuro2a cells and Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor are commonly used for in vitro characterization.[7][9]
4.2.2. cAMP and β-arrestin2 Assays These assays are used to determine the functional activity of this compound at the CB1 receptor. Commercially available kits, such as the HitHunter cAMP assay and the PathHunter β-arrestin2 assay, are frequently employed.[7]
4.2.3. ERK Phosphorylation Assay Western blotting is used to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK in cell lysates following treatment with this compound and other compounds.[2][9]
Future Directions and Conclusion
The preclinical data for this compound are compelling, suggesting its potential as a novel therapeutic for a range of disorders with an improved safety profile over direct-acting cannabinoid agonists. Its efficacy in models of pain, psychosis, and epilepsy warrants further investigation. Future studies should focus on elucidating the precise molecular interactions of this compound with the CB1 receptor, exploring its therapeutic potential in other neurological and psychiatric disorders, and conducting comprehensive toxicology and pharmacokinetic studies to support its translation to clinical trials. The unique mechanism of action of this compound as a CB1R PAM represents a promising strategy for harnessing the therapeutic benefits of the endocannabinoid system while minimizing adverse effects.
References
- 1. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of type 1 cannabinoid receptors reduces spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - ProQuest [proquest.com]
The Structure-Activity Relationship of Gat211 and its Analogs: A Technical Guide
An In-depth Examination of a Novel Class of Cannabinoid 1 Receptor Allosteric Modulators
This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of Gat211 and its analogs, a promising class of allosteric modulators targeting the cannabinoid 1 receptor (CB1R). Developed for researchers, scientists, and drug development professionals, this document delves into the key structural features influencing the pharmacological activity of these compounds, summarizes quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a novel, potent, and brain-penetrant allosteric modulator of the CB1R. It is a racemic mixture composed of two enantiomers with distinct pharmacological profiles: the (R)-enantiomer, GAT228, which acts as an allosteric agonist, and the (S)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM).[1] This enantiomer-specific activity is a cornerstone of the SAR for this class of compounds.
As a positive allosteric modulator, this compound (specifically its GAT229 enantiomer) enhances the binding and/or efficacy of orthosteric ligands, such as the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), at the CB1R.[1] This modulation occurs at a binding site distinct from the orthosteric site, leading to a potentiation of the receptor's response to its natural ligands.[1] This mechanism of action offers a potential therapeutic advantage over direct orthosteric agonists by preserving the spatial and temporal dynamics of endogenous signaling, which may lead to a reduction in the side effects commonly associated with direct CB1R activation.
Structural-Activity Relationship (SAR) of this compound Analogs
The core structure of this compound, a 2,3-disubstituted indole (B1671886), has been the subject of extensive medicinal chemistry efforts to elucidate its SAR and to develop analogs with improved potency, selectivity, and pharmacokinetic properties.
The Critical Role of Stereochemistry
The separation of this compound into its constituent enantiomers, GAT228 and GAT229, was a pivotal discovery in understanding its pharmacology.[1]
-
GAT228 ((R)-enantiomer): This enantiomer exhibits intrinsic agonist activity at the CB1R, meaning it can activate the receptor even in the absence of an orthosteric ligand. It is therefore classified as an allosteric agonist .[1]
-
GAT229 ((S)-enantiomer): In contrast, GAT229 has no intrinsic efficacy on its own but potentiates the effect of orthosteric agonists. It is a "pure" positive allosteric modulator (PAM) .[1]
This stark difference in activity highlights the critical importance of the stereocenter at the benzylic position of the 2-nitro-1-phenylethyl substituent at the 3-position of the indole core.
Modifications at the C2-Position of the Indole Ring
Systematic modifications of the C2-phenyl ring of this compound have revealed that this position is amenable to substitution, leading to the discovery of analogs with enhanced potency. A focused SAR study involving the replacement of the C2-phenyl ring with various heteroaromatic substituents demonstrated that certain five-membered rings are well-tolerated and can even improve activity.[2][3]
-
Furan (B31954) and Thiophene (B33073) Substitutions: Analogs bearing furan and thiophene rings at the C2-position were found to be among the best-tolerated substituents for engagement with the human CB1R.[2][3] The most potent analog from this series, 15d (structure not explicitly detailed in the provided search results), demonstrated marked promotion of orthosteric ligand binding.[2][3]
Fluorinated Derivatives: GAT591 and GAT593
To improve metabolic stability and potency, fluorinated derivatives of this compound have been synthesized. GAT591 and GAT593 are tri-fluorinated analogs that have shown approximately 10-fold improved potency relative to the parent compound, this compound, in vitro.[4] These compounds are described as ago-PAMs, indicating they possess both allosteric agonist and PAM activities.[4] Similar to this compound, the pharmacological activity of these fluorinated analogs is also enantiomer-specific.[5][6][7]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound and its key analogs at the human CB1 receptor. Data is compiled from various studies and assays.
| Compound | Assay | Parameter | Value (nM) | Reference |
| This compound | cAMP Inhibition | EC50 | 260 | [8] |
| β-arrestin2 Recruitment | EC50 | 650 | [8] | |
| GAT228 ((R)-agonist) | - | - | - | [1] |
| GAT229 ((S)-PAM) | - | - | - | [1] |
| GAT591 | cAMP Inhibition (ago-PAM) | EC50 | ~26 | [4] |
| GAT593 | cAMP Inhibition (ago-PAM) | EC50 | ~26 | [4] |
| Analog 15d | - | - | Potent ago-PAM | [2][3] |
Note: Detailed quantitative data for GAT228, GAT229, and analog 15d were not available in the provided search results. The EC50 values for GAT591 and GAT593 are approximated based on the reported 10-fold increase in potency compared to this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the pharmacological activity of this compound and its analogs.
Radioligand Binding Assay ([³H]CP55,940)
This assay is used to determine the ability of a test compound to modulate the binding of a known radiolabeled orthosteric agonist to the CB1R.
Materials:
-
HEK293 or CHO cells stably expressing human CB1R
-
Cell membrane preparations from these cells
-
[³H]CP55,940 (radiolabeled orthosteric agonist)
-
Test compounds (this compound and its analogs)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare cell membranes from HEK293-hCB1R or CHO-hCB1R cells.
-
In a 96-well plate, add a fixed concentration of [³H]CP55,940 (typically at its Kd value).
-
Add varying concentrations of the test compound (e.g., this compound, GAT229).
-
To determine non-specific binding, a separate set of wells should contain [³H]CP55,940 and a high concentration of an unlabeled orthosteric agonist (e.g., WIN55,212-2).
-
Initiate the binding reaction by adding 20-50 µg of cell membrane preparation to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the effect of the test compound on the binding of [³H]CP55,940. For a PAM, an increase in specific binding will be observed.
cAMP Accumulation Assay
This assay measures the functional consequence of CB1R activation, which is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human CB1R
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compounds
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Cell lysis buffer
-
Phosphodiesterase inhibitor (e.g., IBMX)
Protocol:
-
Seed CHO-K1-hCB1R cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation.
-
To assess agonist activity, add varying concentrations of the test compound (e.g., GAT228, GAT591) to the cells.
-
To assess PAM activity, pre-incubate the cells with varying concentrations of the test compound (e.g., GAT229) for 15-30 minutes, followed by the addition of a fixed concentration of an orthosteric agonist (e.g., CP55,940).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 or IC50 values to determine the potency and efficacy of the test compounds.
β-Arrestin2 Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin2 to the activated CB1R, a key event in receptor desensitization and G-protein-independent signaling.
Materials:
-
U2OS or CHO-K1 cells co-expressing hCB1R and a β-arrestin2 fusion protein (e.g., PathHunter assay)
-
Orthosteric agonist (e.g., CP55,940)
-
Test compounds
-
Assay-specific detection reagents
Protocol:
-
Seed the engineered cells in a 96-well plate.
-
To assess agonist activity, add varying concentrations of the test compound.
-
To assess PAM activity, pre-incubate the cells with varying concentrations of the test compound for a short period before adding a fixed concentration of an orthosteric agonist.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the assay kit manufacturer's protocol.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
Analyze the data to generate dose-response curves and determine the EC50 values for β-arrestin2 recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols described above.
Caption: CB1R signaling pathways modulated by this compound.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the cAMP accumulation assay.
Conclusion
The structure-activity relationship of this compound and its analogs is a rich and evolving field of study. The key takeaways for researchers and drug developers are the profound impact of stereochemistry on the pharmacological profile, the tolerance of the C2-position of the indole core for heteroaromatic substitutions, and the potential for fluorination to enhance potency and metabolic stability. The distinct pharmacology of allosteric agonists versus positive allosteric modulators within this chemical series offers a versatile platform for the development of novel therapeutics targeting the endocannabinoid system with potentially improved safety profiles. Further exploration of the SAR of this promising class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Gat211 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gat211 is a novel small molecule that acts as a positive allosteric modulator (PAM) and an allosteric agonist of the Cannabinoid 1 Receptor (CB1R).[1][2][3] As a key G-protein coupled receptor (GPCR) in the central nervous system, CB1R is a significant target for therapeutic development in various neurological and inflammatory conditions.[4][5] this compound's allosteric mechanism of action presents a promising therapeutic strategy, potentially offering enhanced signaling for endogenous cannabinoids with a reduced risk of the side effects associated with direct orthosteric agonists.[1][6] this compound is a racemic mixture, with its activity attributed to its constituent enantiomers: GAT228 (the R-enantiomer), which acts as an allosteric agonist, and GAT229 (the S-enantiomer), which functions as a pure PAM.[3][7]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and similar compounds at the CB1R. The described assays will enable researchers to quantify the compound's effects on distinct signaling pathways, including G-protein activation, downstream second messenger modulation, and β-arrestin recruitment.
CB1R Signaling and this compound's Mechanism of Action
The CB1R canonically couples to inhibitory G-proteins of the Gαi/o family.[8][9] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, CB1R activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[2][8][9] Like many GPCRs, agonist-bound CB1R can also be phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.[10]
This compound, as a CB1R PAM and allosteric agonist, can enhance the binding and/or efficacy of orthosteric agonists (like CP55,940) and can also directly activate the receptor's signaling pathways.[1][3][7] The following diagram illustrates the primary signaling pathways modulated by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound from cell-based assays. This data is essential for designing experiments with appropriate concentration ranges.
| Assay Type | Cell Line | Orthosteric Agonist | This compound Parameter | Value | Reference |
| cAMP Activation | HEK293 | N/A | EC₅₀ | 260 nM | [2] |
| β-Arrestin2 Recruitment | HEK293 | N/A | EC₅₀ | 650 nM | [2] |
| Mouse Vas Deferens Contraction | N/A | CP55,940 | EC₅₀ (Potentiation) | 11 nM | [2] |
Experimental Workflow
A systematic approach is recommended to fully characterize the activity of this compound. The following workflow outlines the suggested sequence of experiments.
Detailed Experimental Protocols
The following protocols are adapted from established methods for studying CB1R signaling. They are intended as a guide and may require optimization based on the specific cell lines and reagents used.
Protocol 1: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay directly measures the activation of G-proteins upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
HEK293 cells stably expressing human CB1R (hCB1R)
-
Cell membranes prepared from hCB1R-expressing cells
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS
-
This compound and a reference orthosteric agonist (e.g., CP55,940)
-
96-well filter plates (e.g., Millipore MAPH)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from confluent hCB1R-HEK293 cells via hypotonic lysis and differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: Perform the assay in a 96-well plate. To each well, add the following in order:
-
50 µL Assay Buffer containing 30 µM GDP.
-
50 µL of this compound and/or reference agonist at desired concentrations (diluted in Assay Buffer). For PAM studies, use a fixed concentration of this compound with a dose-response of the agonist. For agonist studies, use a dose-response of this compound alone.
-
50 µL of cell membranes (5-10 µg of protein) diluted in Assay Buffer.
-
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the presence of test compounds.
-
Non-specific binding (NSB): Determined in the presence of 10 µM unlabeled GTPγS.
-
Specific binding: Total binding - NSB.
-
Plot specific binding against the log concentration of the agonist and fit the data using a non-linear regression model to determine EC₅₀ and Emax values.
-
Protocol 2: cAMP Accumulation HTRF Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o activation, by quantifying intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
hCB1R-expressing cells (e.g., HEK293 or CHO)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
This compound and a reference orthosteric agonist
-
cAMP HTRF assay kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP-cryptate reagents.
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells, wash, and resuspend in Assay Buffer to the desired density (e.g., 2,000-5,000 cells per well).
-
Assay Setup:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of this compound and/or reference agonist at 4x the final desired concentration.
-
-
Stimulation: Add 5 µL of forskolin at a pre-determined EC₈₀ concentration (to stimulate cAMP production).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Lysis and Detection:
-
Add 5 µL of the cAMP-d2 reagent diluted in lysis buffer to each well.
-
Add 5 µL of the anti-cAMP-cryptate reagent diluted in lysis buffer to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Convert the ratio to cAMP concentration using a standard curve. Plot the % inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine IC₅₀ values.
Protocol 3: β-Arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated CB1R, a key event in receptor desensitization and G-protein-independent signaling. The DiscoverX PathHunter® assay is a common platform for this measurement.
Materials:
-
CHO-K1 cells stably co-expressing hCB1R fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) fragment (PathHunter® cells).
-
Opti-MEM medium
-
This compound and a reference orthosteric agonist
-
PathHunter® Detection Reagents
-
384-well white, solid-bottom cell culture plates
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: Seed the PathHunter® cells into 384-well plates at a density of 2,500-5,000 cells per well in 20 µL of plating medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare 5x serial dilutions of this compound and/or the reference agonist in assay medium.
-
Add 5 µL of the compound dilutions to the cells.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C, 5% CO₂.
-
Detection:
-
Allow the PathHunter® detection reagent to equilibrate to room temperature.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0%) and a maximal response from a saturating concentration of a reference agonist (100%). Plot the normalized response against the log concentration of the test compound and fit with a non-linear regression model to determine EC₅₀ and Emax.
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK pathway by detecting the phosphorylation of ERK1/2.
Materials:
-
hCB1R-expressing cells (e.g., Neuro2a or HEK293)
-
Serum-free culture medium
-
This compound and a reference orthosteric agonist
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours or overnight in serum-free medium to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of this compound or a reference agonist for a predetermined time (typically 5-15 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant.
-
Western Blotting:
-
Denature 15-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each sample. Normalize the results to the vehicle control and plot the fold-change against the log concentration of the compound to determine EC₅₀.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gat211 Stock Solution Preparation in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gat211 is a novel small molecule that acts as a positive allosteric modulator (PAM) and agonist of the cannabinoid receptor 1 (CB1).[1][2] It is a racemic mixture of the enantiomers GAT228 and GAT229, which possess distinct pharmacological activities.[1][2][3][4][5] Specifically, the R-(+)-enantiomer (GAT228) is responsible for the allosteric agonist activity, while the S-(-)-enantiomer (GAT229) mediates the positive allosteric modulation.[3][4][5] this compound enhances the binding and signaling of endogenous cannabinoids and other orthosteric agonists at the CB1 receptor.[4][6] This modulation of the endocannabinoid system makes this compound a valuable tool for investigating the therapeutic potential of targeting CB1 receptors in various pathological conditions, including neuropathic and inflammatory pain.[7][8][9]
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a variety of in vitro experimental settings, such as cell-based assays.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid with a molecular weight of 342.4 g/mol .[1] Proper solubilization is critical for accurate and reproducible experimental results.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL, 100 mg/mL (with sonication) | [1][10] |
| Ethanol | ~5 mg/mL | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [1] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer. A 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound crystalline solid (FW: 342.4 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for higher concentrations)[10]
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing this compound: Carefully weigh out the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.424 mg of this compound.
-
Solvent Addition: Add the calculated amount of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[10]
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of the organic solvent (typically ≤0.1%) in the cell culture medium to avoid solvent-induced cytotoxicity.[11][12]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Pipettes
Procedure:
-
Intermediate Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock solution using sterile cell culture medium. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Working Solutions: Further dilute the intermediate stocks to achieve the desired final concentrations for your experiment. For instance, to treat cells with 1 µM this compound in a final volume of 1 mL, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures.
Storage and Stability
Proper storage of this compound and its stock solutions is essential to maintain its activity.
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1][2] |
| Stock Solution in Solvent | -20°C | 1 month | [8][10] |
| -80°C | 6 months | [8][10] | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [1] |
Signaling Pathways and Experimental Workflow
This compound modulates the CB1 receptor, a G protein-coupled receptor (GPCR), leading to downstream signaling events.
Caption: this compound signaling pathway via the CB1 receptor.
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in a cell-based assay.
Caption: General workflow for in vitro experiments with this compound.
In Vitro Applications
This compound has been utilized in various in vitro models to study CB1 receptor function.
| Cell Line | Assay | Effective Concentration | Reference |
| HEK293A expressing hCB1 | β-arrestin recruitment, cAMP inhibition | EC50: 650 nM (β-arrestin), 260 nM (cAMP) | [8] |
| CHO expressing hCB1 | CP 55,940 binding enhancement | - | [2] |
| Neuro2a | ERK phosphorylation | - | [8] |
| Autaptic hippocampal neurons | Inhibition of excitatory postsynaptic currents (EPSCs) | 1 µM | [2] |
| HeyA8 tumor cells | Cell viability (no effect) | 20 µM | [7] |
These data provide a starting point for designing experiments with this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Safety Precautions
This compound should be handled as a hazardous material.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, or contact with skin and eyes. Wash hands thoroughly after handling.[1] Refer to the Safety Data Sheet (SDS) for complete safety information. This product is for research use only and not for human or veterinary use.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scholarworks.iu.edu [scholarworks.iu.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended Vehicle for Intraperitoneal Injection of Gat211: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gat211 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1).[1][2] As a lipophilic compound, this compound exhibits poor solubility in aqueous solutions, presenting a challenge for in vivo administration.[3] This document provides a detailed guide on the recommended vehicle for intraperitoneal (i.p.) injection of this compound, including formulation protocols and key experimental considerations. The information is intended to assist researchers in achieving consistent and reliable results in preclinical studies.
Physicochemical Properties of this compound
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[3] Its solubility in common organic solvents is summarized in the table below. This inherent hydrophobicity necessitates the use of a specialized vehicle for effective in vivo delivery.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 25 |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 |
| Ethanol (B145695) | 5 |
| DMF:PBS (pH 7.2) (1:3) | 0.25 |
Table 1: Solubility of this compound in various solvents.[2][3]
Recommended Vehicle for Intraperitoneal Injection
Based on published preclinical studies, a vehicle composed of Ethanol, Kolliphor (a non-ionic solubilizer), and Saline in a 1:1:6 ratio is recommended for the intraperitoneal administration of this compound.[4] This formulation effectively solubilizes the hydrophobic compound, allowing for systemic delivery in animal models.
Alternative vehicles that have been used for hydrophobic compounds, and could be considered for this compound with appropriate validation, are presented in the table below.
| Vehicle Composition | Notes |
| 5% DMSO + 95% PBS | A common vehicle for compounds soluble in DMSO. The final DMSO concentration should be kept low to minimize potential toxicity. |
| 10% DMA + 20% PG + 40% PEG + 30% Saline | A more complex vehicle suitable for highly hydrophobic compounds. DMA (dimethylacetamide), PG (propylene glycol), and PEG (polyethylene glycol) act as co-solvents and solubilizing agents. |
| Corn Oil | A suitable vehicle for oil-soluble compounds. Can be used alone or in combination with other solvents like DMSO. |
| 1-2% Tween 80 in Saline | Tween 80 is a surfactant that can help to create a stable emulsion or suspension of the compound in an aqueous solution. The compound is typically first dissolved in a small amount of an organic solvent like ethanol or DMSO before being added to the Tween 80 solution. |
Table 2: Alternative vehicles for intraperitoneal injection of hydrophobic compounds.[5]
Experimental Protocols
Preparation of the Recommended Vehicle (Ethanol:Kolliphor:Saline, 1:1:6)
This protocol describes the preparation of a stock solution of this compound in the recommended vehicle.
Materials:
-
This compound (crystalline solid)
-
Ethanol (200 proof, absolute)
-
Kolliphor® EL (or other suitable grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Mixture: In a sterile container, combine ethanol, Kolliphor, and saline in a 1:1:6 ratio by volume. For example, to prepare 8 mL of the vehicle, mix 1 mL of ethanol, 1 mL of Kolliphor, and 6 mL of sterile saline.
-
Vortex Thoroughly: Vortex the mixture vigorously until a clear and homogenous solution is formed. The Kolliphor should be completely dissolved.
-
Dissolve this compound:
-
Weigh the desired amount of this compound and place it in a sterile tube.
-
Add a small amount of ethanol to the this compound and vortex to create a slurry.
-
Add the remaining vehicle mixture to the slurry to achieve the final desired concentration.
-
-
Ensure Complete Dissolution: Vortex the solution for several minutes. If necessary, use a sonicator bath for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: It is recommended to prepare the this compound formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
Intraperitoneal Injection Procedure (Mouse Model)
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Appropriate animal restraint device
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to determine the correct injection volume.
-
Calculate Injection Volume: Based on the desired dose (mg/kg) and the concentration of the this compound solution (mg/mL), calculate the volume to be injected. An injection volume of 5-10 mL/kg is generally well-tolerated for intraperitoneal injections in mice.
-
Aseptic Technique: Handle all materials using aseptic techniques to prevent infection.
-
Animal Restraint: Properly restrain the mouse, exposing the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid damaging internal organs.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a positive allosteric modulator of the CB1 receptor. It binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) bind. By binding to this allosteric site, this compound enhances the signaling of the CB1 receptor in response to endogenous agonists. This modulation affects downstream signaling cascades, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the recruitment of β-arrestin.[2][6]
References
Application Notes and Protocols for Gat211 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gat211 is a novel positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor, showing significant promise as a therapeutic agent for neuropathic pain.[1][2] Unlike direct CB1 receptor agonists, this compound enhances the signaling of endogenous cannabinoids, which may offer a safer therapeutic window with a reduced risk of tolerance, dependence, and undesirable psychoactive side effects.[1][2][3] Preclinical studies have demonstrated its efficacy in rodent models of neuropathic pain, including chemotherapy-induced neuropathy.[1][3] These application notes provide a comprehensive overview of the administration and dosing of this compound in preclinical neuropathic pain models, along with detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action and Signaling Pathway
This compound functions as a CB1 receptor PAM, meaning it binds to an allosteric site on the CB1 receptor, distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[4] This binding potentiates the receptor's response to endogenous cannabinoids, thereby amplifying their natural pain-relieving effects.[1][4] The analgesic effects of this compound are mediated through the CB1 receptor, as its efficacy is absent in CB1 knockout mice and is blocked by CB1 receptor antagonists.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in neuropathic pain models.
Table 1: Efficacy of this compound in Paclitaxel-Induced Neuropathic Pain in Mice [1][5]
| Parameter | Mechanical Allodynia | Cold Allodynia |
| Effective Doses (i.p.) | 10 and 20 mg/kg | 10 and 20 mg/kg |
| Ineffective Dose (i.p.) | 5 mg/kg | 5 mg/kg |
| ED₅₀ (i.p.) | 11.35 mg/kg (95% CI: 8.66–14.88) | 9.90 mg/kg (95% CI: 9.47–10.33) |
Table 2: Efficacy of this compound in Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice [1]
| Parameter | Mechanical Allodynia |
| Effective Doses (i.p.) | 1, 2.5, 5, 10, 20, 30 mg/kg |
| Ineffective in CB1 KO mice | 30 mg/kg |
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model in Mice
This protocol describes the induction of neuropathic pain using the chemotherapeutic agent paclitaxel (B517696) and the subsequent assessment of this compound's analgesic effects.
Materials:
-
Paclitaxel
-
Cremophor EL and ethanol (B145695) (for vehicle)
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Von Frey filaments for assessing mechanical allodynia
-
Acetone (B3395972) for assessing cold allodynia
Protocol:
-
Induction of Neuropathic Pain:
-
Administer paclitaxel to mice (e.g., cumulative dose of 8 mg/kg administered on four alternate days).
-
Prepare paclitaxel in a vehicle of Cremophor EL and ethanol (1:1) and dilute with saline.
-
Monitor mice for the development of mechanical and cold hypersensitivity, which typically develops within a week and persists for several weeks.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound via i.p. injection at the desired doses (e.g., 5, 10, 20 mg/kg).
-
For acute studies, administer a single dose.
-
For chronic studies, administer once daily for a specified period (e.g., 8 to 19 days).[1]
-
-
Behavioral Testing:
-
Mechanical Allodynia:
-
Acclimatize mice on a wire mesh platform.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold.
-
-
Cold Allodynia:
-
Place a drop of acetone on the plantar surface of the hind paw.
-
Measure the duration of paw withdrawal or licking.
-
-
Conduct baseline testing before paclitaxel administration and at various time points after this compound administration.
-
Confirmation of CB1 Receptor-Mediated Effects
This protocol is designed to verify that the analgesic effects of this compound are mediated by the CB1 receptor.
Materials:
-
This compound
-
CB1 receptor antagonist (e.g., AM251)
-
CB2 receptor antagonist (e.g., AM630)
-
CB1 knockout (KO) mice and wild-type (WT) littermates
-
Vehicle for all compounds
Protocol:
-
Antagonist Co-administration:
-
In WT mice with established neuropathic pain, administer the CB1 antagonist (e.g., AM251, 5 mg/kg, i.p.) or the CB2 antagonist (e.g., AM630, 5 mg/kg, i.p.) prior to this compound administration.[1]
-
Assess mechanical and cold allodynia as described previously.
-
A blockade of this compound's effects by the CB1 antagonist, but not the CB2 antagonist, confirms CB1 receptor specificity.[1]
-
-
Testing in CB1 Knockout Mice:
-
Induce neuropathic pain in both CB1 KO and WT mice.
-
Administer an effective dose of this compound (e.g., 20 or 30 mg/kg, i.p.) to both groups.[1]
-
Assess mechanical and cold allodynia.
-
The absence of an analgesic effect in CB1 KO mice confirms the requirement of the CB1 receptor for this compound's action.[1]
-
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.iu.edu [scholarworks.iu.edu]
- 3. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring CB1R Activation Using Gat211 in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. As a key component of the endocannabinoid system, it is a significant therapeutic target for a variety of neurological and psychiatric conditions. CB1R primarily couples to Gαi/o proteins. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] However, under certain conditions, CB1R can also couple to Gαs proteins, leading to an increase in cAMP accumulation.[2][3]
Gat211 is a positive allosteric modulator (PAM) of the CB1R, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands and classic agonists bind.[1][4] This binding event modulates the receptor's response to orthosteric ligands. This compound itself is a racemic mixture with its enantiomers displaying distinct pharmacological properties. The (R)-(+)-enantiomer, GAT228, acts as an allosteric agonist, capable of activating the receptor on its own, while the (S)-(-)-enantiomer, GAT229, is a pure PAM, enhancing the effect of an orthosteric agonist without intrinsic activity.[4]
These application notes provide detailed protocols for utilizing this compound in cAMP accumulation assays to measure CB1R activation. The methodologies described are essential for characterizing the pharmacological profile of allosteric modulators like this compound and understanding their impact on CB1R signaling.
Signaling Pathways
The activation of CB1R can lead to two distinct outcomes regarding cAMP levels, primarily dictated by its coupling to different G-protein subtypes.
Gαi/o-Mediated Inhibition of cAMP Production
Typically, CB1R activation by an agonist leads to the activation of inhibitory G-proteins (Gαi/o). This inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in the intracellular production of cAMP from ATP. This is the canonical signaling pathway for CB1R.
Gαs-Mediated Stimulation of cAMP Production
Under specific cellular contexts or with particular ligands, CB1R can couple to stimulatory G-proteins (Gαs). This interaction activates adenylyl cyclase, leading to an increased production of cAMP.
References
- 1. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
Application Notes and Protocols for β-Arrestin Recruitment Assay Featuring Gat211
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a β-arrestin recruitment assay using the positive allosteric modulator (PAM) and allosteric agonist, Gat211, targeting the cannabinoid type-1 receptor (CB1R). The protocol is based on the widely used PathHunter® β-arrestin assay platform.
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in various physiological processes, making them significant drug targets.[1] Upon activation by a ligand, GPCRs trigger intracellular signaling cascades, primarily through G proteins. However, another critical signaling pathway is mediated by β-arrestins.[2] β-arrestins were initially known for their role in GPCR desensitization and internalization, but are now recognized as versatile scaffold proteins that can initiate their own signaling pathways.[2]
The ability of a ligand to preferentially activate one pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent) is known as biased agonism.[3][4] Identifying and characterizing biased ligands is a burgeoning area in drug discovery, as it holds the promise of developing therapeutics with improved efficacy and fewer side effects.[4][5] The β-arrestin recruitment assay is a powerful tool for identifying such biased ligands.[5]
This protocol focuses on this compound, a known allosteric agonist and positive allosteric modulator of the CB1 receptor.[6][7] The assay described here will enable researchers to quantify the recruitment of β-arrestin to the CB1R upon treatment with this compound, both alone and in the presence of an orthosteric agonist.
Signaling Pathway and Assay Principle
The PathHunter β-arrestin recruitment assay is based on enzyme fragment complementation (EFC).[8][9] In this system, the GPCR of interest (e.g., CB1R) is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). When an agonist binds to the GPCR, it induces a conformational change that promotes the binding of β-arrestin-EA to the GPCR-PK.[9] This proximity allows the two enzyme fragments to combine and form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by adding a substrate that produces a chemiluminescent signal upon hydrolysis.[8][9]
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: GAT211 for the Study of CB1R in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction The Cannabinoid 1 Receptor (CB1R) is the most abundant G protein-coupled receptor (GPCR) in the central nervous system, playing a crucial role in regulating mood, pain, appetite, and memory.[1][2][3] Its therapeutic potential is significant, but direct orthosteric agonists often produce undesirable psychoactive side effects.[1][4] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising alternative by fine-tuning receptor activity rather than causing global activation.[4]
GAT211 is a novel CB1R modulator that exhibits a dual mechanism of action.[5] It is a racemic mixture of two enantiomers: the R-(+)-enantiomer (GAT228), which acts as an allosteric agonist, and the S-(-)-enantiomer (GAT229), which functions as a positive allosteric modulator (PAM).[2][5] This combination makes this compound an agonist-PAM (ago-PAM), capable of both directly activating CB1R to a degree and enhancing the binding and efficacy of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[5][6] This application note provides detailed protocols for using this compound to study CB1R signaling and function in primary neuronal cultures.
Mechanism of Action of this compound
This compound modulates CB1R signaling through its ago-PAM properties. As a Gi/o-coupled receptor, CB1R activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] It can also activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][7]
This compound can:
-
Directly activate CB1R signaling pathways (agonist activity from GAT228).[5]
-
Potentiate the effects of endogenous or exogenous orthosteric agonists (PAM activity from GAT229) by increasing their binding affinity and/or efficacy.[5][8]
This dual action allows for a nuanced modulation of neuronal function, which can be dissected using primary neuron cultures.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound from studies in recombinant cell lines, which serves as a baseline for its application in primary neurons.
Table 1: this compound Activity in Functional Assays
| Assay | Cell Line | EC50 | Emax | Reference |
|---|---|---|---|---|
| cAMP Inhibition | Neuro2a | 260 nM | - | [9] |
| β-arrestin2 Recruitment | Neuro2a | 650 nM | - | [9] |
| Electrically Evoked Contraction (Vas Deferens) | Mouse Tissue | 11 nM | 70% |[9] |
Table 2: Enantiomer-Specific Activity of this compound Components
| Compound | Activity | Key Assays | Reference |
|---|---|---|---|
| GAT228 (R-enantiomer) | Allosteric Agonist | Directly activates cAMP inhibition and β-arrestin2 recruitment. | [2][5] |
| GAT229 (S-enantiomer) | Positive Allosteric Modulator (PAM) | Lacks intrinsic agonist activity but enhances the potency/efficacy of orthosteric agonists. |[2][5] |
Experimental Protocols for Primary Neurons
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups, a common model for studying neuronal function.[10][11]
Materials:
-
Timed-pregnant mouse (E18) or rat (E18)
-
Dissection medium: PBS/Glucose solution[12]
-
Plating Medium: Neurobasal Plus Medium with B-27 Plus supplement, GlutaMAX, and penicillin-streptomycin[12]
-
Poly-D-lysine (PDL) coated culture plates or coverslips[13]
-
Trypsin-EDTA (0.05%)
-
Fetal Bovine Serum (FBS)
-
DNase I
Procedure:
-
Euthanize the pregnant dam according to approved institutional guidelines.
-
Harvest the E18 embryos and place them in ice-cold dissection medium.
-
Under a dissecting microscope, remove the brains and isolate the cortical hemispheres. Carefully peel off the meninges.
-
Mince the cortical tissue into small pieces and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.05% Trypsin-EDTA containing DNase I for 15 minutes at 37°C.
-
Quench the digestion by adding an equal volume of plating medium containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue.
-
Plate the neurons onto PDL-coated vessels at a desired density (e.g., 2.5 x 10⁵ cells/mL).
-
Incubate at 37°C in a 5% CO₂ humidified incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).[10]
Protocol 2: Investigating CB1R-Mediated Neuroprotection
This protocol uses calcium imaging to assess the neuroprotective effects of this compound against excitotoxicity induced by an agent like HIV-1 Tat, based on methodologies used for similar CB1R PAMs.[10]
Materials:
-
Mature primary neuron cultures (DIV 7-21) on glass coverslips
-
Fura-2 AM (calcium indicator)
-
Imaging buffer (e.g., HBSS)
-
This compound stock solution (in DMSO)
-
Excitotoxic agent (e.g., HIV-1 Tat protein, glutamate)
-
Fluorescence microscopy setup with a ratiometric imaging system
Procedure:
-
Wash mature neuron cultures twice with imaging buffer.
-
Load cells with Fura-2 AM (e.g., 5 µM) in imaging buffer for 30-45 minutes at 37°C.
-
Wash the cells three times to remove excess dye and allow 15 minutes for de-esterification.
-
Mount the coverslip onto the microscope stage and perfuse with imaging buffer.
-
Acquire a stable baseline ratiometric signal (F340/F380) for 5-10 minutes.
-
Pre-treat the neurons by perfusing with a solution containing this compound at the desired concentration for 15 minutes. To test the PAM effect, co-apply this compound with a low concentration of an endocannabinoid like AEA.
-
Introduce the excitotoxic agent (e.g., 100 nM Tat) into the perfusion stream while continuing to record.
-
Record the changes in intracellular calcium concentration for an additional 15-20 minutes.
-
Analysis: Quantify the peak increase in the F340/F380 ratio following the excitotoxic challenge. Compare the peak calcium influx in control (vehicle-treated) neurons to those pre-treated with this compound. A significant reduction in the calcium peak indicates a neuroprotective effect.
Protocol 3: Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol determines if this compound activates the MAPK/ERK signaling cascade in primary neurons, a key downstream pathway of CB1R.[7][14]
Materials:
-
Mature primary neuron cultures
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Serum-starve mature neuronal cultures for 4-6 hours before treatment.
-
Treat neurons with various concentrations of this compound or vehicle (DMSO) for a time course (e.g., 5, 15, 30 minutes).
-
After treatment, immediately place plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and re-probe for total-ERK1/2 and a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Analysis: Use densitometry software to quantify band intensity. Calculate the ratio of phospho-ERK to total-ERK for each sample and normalize to the vehicle control.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This protocol can be used to investigate how this compound modulates synaptic transmission, such as the suppression of inhibitory postsynaptic currents (IPSCs), in primary neurons.[6][15][16]
References
- 1. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 3. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor 1 induces a biphasic ERK activation via multiprotein signaling complex formation of proximal kinases PKCε, Src, and Fyn in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Methods with Gat211
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gat211 is a novel positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1R). As a PAM, this compound enhances the signaling of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), without directly activating the receptor on its own. This mechanism of action presents a promising therapeutic strategy for various neurological and psychiatric disorders, potentially avoiding the adverse effects associated with direct CB1R agonists. These application notes provide detailed protocols for key electrophysiological and signaling assays to characterize the pharmacological effects of this compound on CB1R function.
Mechanism of Action: Positive Allosteric Modulation of CB1R
This compound binds to an allosteric site on the CB1 receptor, distinct from the orthosteric site where endogenous cannabinoids and classical agonists bind. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric ligands. This positive allosteric modulation potentiates the downstream signaling cascades initiated by the binding of endogenous cannabinoids.
Caption: Signaling pathway of this compound as a CB1R positive allosteric modulator.
Data Summary
The following tables summarize the quantitative data for this compound in various assays.
Table 1: In Vitro Signaling Assays for this compound at the CB1 Receptor
| Assay | Cell Line | Parameter | This compound Value | Orthosteric Agonist (if applicable) | Reference |
| cAMP Inhibition | HEK293 cells expressing hCB1R | EC50 | 260 nM | - | [1] |
| β-arrestin2 Recruitment | HEK293 cells expressing hCB1R | EC50 | 650 nM | - | [1] |
| ERK1/2 Phosphorylation | Neuro2a cells | Effect | Limits D2 receptor-mediated phosphorylation | - | [2][3] |
Table 2: Electrophysiological Effects of this compound
| Preparation | Neuron Type | Measured Parameter | This compound Concentration | Effect | Reference |
| Autaptic Hippocampal Neurons | Excitatory | Excitatory Postsynaptic Currents (EPSCs) | 1 µM | Inhibition | [4] |
| Periaqueductal Gray (PAG) Brain Slices | vlPAG Neurons | Synaptic Inhibition | 1 µM | Attenuates DAMGO-induced suppression | [5][6] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording in Autaptic Hippocampal Neurons
This protocol is designed to measure the effect of this compound on excitatory postsynaptic currents (EPSCs) in isolated hippocampal neurons in culture.
Experimental Workflow:
Caption: Workflow for whole-cell voltage-clamp recording with this compound.
Materials:
-
Extracellular Solution (in mM): 119 NaCl, 5 KCl, 2.5 CaCl2, 1.5 MgCl2, 30 glucose, and 20 HEPES.
-
Intracellular Solution (representative, in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch pipettes (3-5 MΩ resistance).
-
Standard patch-clamp electrophysiology setup.
Procedure:
-
Prepare autaptic hippocampal neuron cultures from neonatal mice.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with extracellular solution.
-
Using a micromanipulator, approach a neuron with a patch pipette filled with intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record spontaneous EPSCs.
-
Record a stable baseline of EPSC activity for 5-10 minutes.
-
Bath apply this compound at a final concentration of 1 µM to the recording chamber.
-
Continue recording EPSCs for at least 10-15 minutes in the presence of this compound.
-
For data analysis, measure the amplitude and frequency of EPSCs before and after this compound application. A significant reduction in EPSC amplitude indicates an inhibitory effect of this compound on presynaptic neurotransmitter release, consistent with potentiation of endocannabinoid signaling.
Slice Electrophysiology in the Periaqueductal Gray (PAG)
This protocol is for investigating the modulatory effects of this compound on synaptic transmission in the ventrolateral periaqueductal gray (vlPAG), a key region for pain modulation.
Experimental Workflow:
Caption: Workflow for slice electrophysiology in the PAG with this compound.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF, in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.2 NaH2PO4, 21.4 NaHCO3, and 11 glucose, saturated with 95% O2/5% CO2.
-
Intracellular Solution (representative for inhibitory currents, in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).
-
This compound (1 µM final concentration).
-
DAMGO (μ-opioid receptor agonist, e.g., 100 nM).
-
Standard slice electrophysiology setup.
Procedure:
-
Prepare acute coronal brain slices (250-300 µm thick) containing the PAG from adult rats or mice.
-
Allow slices to recover in aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.
-
Visually identify neurons in the vlPAG and obtain whole-cell voltage-clamp recordings.
-
To study inhibitory postsynaptic currents (IPSCs), hold the neuron at a potential of -60 mV.
-
Record a stable baseline of evoked or spontaneous IPSCs.
-
Bath apply the μ-opioid receptor agonist DAMGO to suppress synaptic inhibition.
-
Once a stable effect of DAMGO is observed, co-apply this compound (1 µM).
-
Record the changes in IPSC amplitude in the presence of both DAMGO and this compound. An attenuation of the DAMGO-induced suppression of IPSCs by this compound suggests a modulatory role of CB1R signaling on opioid effects in the PAG.[5][6]
In Vitro Signaling Assays
These protocols are for quantifying the functional activity of this compound at the CB1 receptor in cell-based assays.
a) cAMP Inhibition Assay
This assay measures the ability of this compound to modulate Gαi/o-mediated inhibition of adenylyl cyclase.
Protocol:
-
Seed HEK293 cells stably expressing human CB1 receptors in a 96-well plate.
-
The following day, replace the culture medium with assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).
-
Add varying concentrations of this compound to the wells. For assessing PAM activity, co-incubate with a sub-maximal concentration of an orthosteric agonist (e.g., CP55,940).
-
Incubate for 30 minutes at 37°C.
-
Add forskolin (B1673556) (to stimulate cAMP production) to all wells except the negative control.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Calculate the EC50 value for this compound from the concentration-response curve.
b) β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin2 to the activated CB1 receptor.
Protocol:
-
Use a commercially available cell line co-expressing CB1R and a β-arrestin2 reporter system (e.g., PathHunter® β-arrestin assay).
-
Plate the cells in a 384-well plate.
-
The next day, add varying concentrations of this compound. To assess PAM activity, co-incubate with an orthosteric agonist.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
Determine the EC50 and Emax values for this compound-induced β-arrestin2 recruitment.
c) ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2, a downstream signaling event of CB1R activation.
Protocol:
-
Seed Neuro2a cells (which endogenously express CB1R) or other suitable cells in a 6-well plate.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat the cells with varying concentrations of this compound for 5-15 minutes.
-
To investigate interactions with other signaling pathways, cells can be co-treated with other receptor agonists (e.g., a D2 dopamine (B1211576) receptor agonist).[2][3]
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Signaling Cascade for In Vitro Assays:
Caption: Downstream signaling pathways modulated by this compound at the CB1R.
Conclusion
The provided protocols offer a comprehensive framework for the electrophysiological and in vitro characterization of this compound. These methods are essential for elucidating its mechanism of action as a CB1R PAM and for evaluating its therapeutic potential in drug discovery and development. The detailed workflows, data tables, and signaling diagrams serve as a valuable resource for researchers in the field.
References
- 1. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gat211 Technical Support Center: Troubleshooting Aqueous Solubility
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for solubility issues encountered with Gat211 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a challenge?
This compound is a research compound that functions as an agonist and positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1).[1][2] It is supplied as a crystalline solid and, like many hydrophobic small molecules, is sparingly soluble in aqueous buffers.[1] This low aqueous solubility can lead to precipitation when diluting concentrated organic stock solutions into aqueous experimental media (e.g., PBS, cell culture media), potentially causing inaccurate concentration measurements and affecting experimental outcomes.
Q2: What are the recommended organic solvents for preparing a this compound stock solution?
This compound is soluble in several organic solvents.[1] For creating a high-concentration primary stock solution, Dimethylformamide (DMF) is recommended as it offers the highest solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are also viable options.[1] It is best practice to purge the solvent with an inert gas before dissolving the compound.[1]
Table 1: this compound Solubility in Common Organic Solvents
| Solvent | Approximate Solubility |
|---|---|
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL[1][2] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[1][2] |
Troubleshooting Guide
Q3: My this compound precipitated after diluting the organic stock into my aqueous buffer. How can I fix this?
Precipitation upon dilution is the most common issue encountered with this compound.[3] This indicates that the compound has exceeded its solubility limit in the final aqueous solution. Follow these steps to resolve the issue.
Recommended Dilution Protocol: For maximum solubility in aqueous buffers, the recommended method is to first dissolve this compound in DMF.[1] This DMF stock solution can then be diluted with the aqueous buffer of choice. Using this method, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMF:PBS (pH 7.2).[1][2]
It is not recommended to store the final aqueous solution for more than one day. [1]
Below is a troubleshooting workflow to guide you if precipitation occurs.
Q4: How can I precisely determine the solubility limit of this compound in my specific buffer system?
To determine the maximum concentration of this compound your specific buffer can maintain in solution under your experimental conditions, a kinetic solubility assessment is recommended. This protocol helps identify the highest concentration that remains precipitate-free upon dilution from a DMSO stock.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This method provides a general procedure to estimate the kinetic solubility of this compound in a desired aqueous buffer.
Materials:
-
This compound (crystalline solid)[1]
-
100% DMSO
-
Your aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
Methodology:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL, which is ~29.2 mM). Ensure the compound is fully dissolved.
-
Create Serial Dilution in DMSO: In a separate plate or tubes, perform a 2-fold serial dilution of the 10 mg/mL stock solution with 100% DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mg/mL, etc.).
-
Dilute into Aqueous Buffer: Add 98 µL of your aqueous buffer to the wells of the clear bottom 96-well plate.
-
Transfer DMSO Stock: Using a multichannel pipette, transfer 2 µL from each DMSO serial dilution into the corresponding wells containing the aqueous buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix and Incubate: Mix the plate gently on a plate shaker for 5-10 minutes. Let the plate incubate at room temperature for 1-2 hours.
-
Visual or Instrumental Inspection:
-
Visual: Carefully inspect each well against a dark background for any signs of cloudiness or solid precipitate.
-
Instrumental: Alternatively, read the absorbance of the plate at a wavelength like 620 nm or 750 nm. A sharp increase in absorbance indicates light scattering from precipitated compound.
-
-
Determine Kinetic Solubility: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of this compound in your specific buffer under these conditions.[3]
Mechanism of Action Context
This compound is a positive allosteric modulator (PAM) and agonist at the CB1 receptor.[2] A PAM binds to an allosteric site on the receptor, distinct from the primary (orthosteric) binding site used by endogenous ligands like anandamide (B1667382) (AEA) or 2-arachidonoylglycerol (B1664049) (2-AG).[2][4] This binding modulates the receptor's response to the primary agonist, often enhancing its affinity or efficacy.[2][4]
References
How to avoid Gat211 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the potential issue of Gat211 precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially harming cells. This guide provides a systematic approach to identify and resolve this issue.
Visual Inspection and Confirmation
Question: How can I confirm that the observed particles are this compound precipitate and not other common issues like microbial contamination?
Answer: It is crucial to differentiate between this compound precipitate and other potential sources of turbidity in your cell culture.
-
Microscopic Examination: this compound precipitate will typically appear as amorphous or crystalline particles under a microscope. This is distinct from microbial contamination, which would present as small, often motile bacteria or filamentous fungi and budding yeast.
-
Sterility Check: If contamination is suspected, streak a sample of the media on an agar (B569324) plate to test for bacterial or fungal growth. Discard any contaminated cultures and media immediately to prevent further spread.[1]
Investigating the Cause of Precipitation
Several factors can contribute to the precipitation of compounds like this compound in cell culture media. Consider the following potential causes:
-
High Concentration: Exceeding the solubility limit of this compound in the culture medium is a primary cause of precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[1] Calcium salts are particularly known to contribute to precipitation.
-
pH and Temperature: Changes in the pH or temperature of the media can affect the solubility of this compound. Extreme temperature shifts, such as repeated freeze-thaw cycles, can promote the precipitation of media components.[1]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all media components, including this compound, potentially leading to precipitation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
Q2: How can I avoid "solvent shock" when adding this compound to my media?
A2: To prevent "solvent shock," add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently swirling or mixing. This ensures rapid and even dispersion of the compound.
Q3: What is the optimal working concentration of this compound to avoid precipitation?
A3: The optimal, non-precipitating working concentration of this compound should be determined empirically through a titration experiment. This involves preparing a series of dilutions of this compound in your specific cell culture medium and observing for any precipitation.
Q4: Can the composition of my cell culture medium affect this compound solubility?
A4: Yes, media components can interact with this compound. Media with high concentrations of salts, particularly calcium, may be more prone to causing precipitation. If preparing custom media, it is often recommended to add calcium salts last to avoid the formation of insoluble complexes.
Q5: How can I maintain a stable environment to prevent this compound precipitation?
A5: Ensure your cell culture incubator has proper humidification to minimize evaporation from your culture vessels.[1] Keep culture flasks and plates well-sealed.[1] Also, maintain a stable pH by using a properly buffered medium and ensuring the correct CO₂ levels in the incubator. Avoid repeated freeze-thaw cycles of your this compound stock solution and media.[1]
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without causing precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Vortex mixer
-
Microscope
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Incubation: Incubate the dilutions at 37°C in a humidified incubator for a period that mimics your experimental conditions (e.g., 24-72 hours).
-
Visual and Microscopic Inspection: After incubation, visually inspect each dilution for any signs of turbidity or precipitate. Further examine each sample under a microscope to confirm the presence or absence of crystalline or amorphous particles.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Cell Culture Media
| This compound Concentration (µM) | DMEM with 10% FBS (Observation) | RPMI-1640 with 10% FBS (Observation) | Serum-Free Medium (Observation) |
| 1 | Clear | Clear | Clear |
| 5 | Clear | Clear | Clear |
| 10 | Clear | Clear | Slight Haze |
| 25 | Slight Haze | Precipitate | Heavy Precipitate |
| 50 | Precipitate | Heavy Precipitate | Heavy Precipitate |
| 100 | Heavy Precipitate | Heavy Precipitate | Heavy Precipitate |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility will vary depending on the specific media formulation and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Investigating Potential Off-Target Effects of Gat211
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Gat211 in cellular models. The content is designed to offer practical guidance, detailed experimental protocols, and clear data presentation to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1R).[1] Unlike a direct agonist, this compound binds to a site on the CB1R that is distinct from the orthosteric site where endogenous cannabinoids (like anandamide (B1667382) and 2-AG) bind.[2] By binding to this allosteric site, this compound can enhance the receptor's response to the endogenous agonist, potentially increasing its affinity or efficacy.[3] It has been studied for its potential therapeutic effects in pain and neuropsychiatric disorders.[4][5]
Q2: What are potential "off-target" effects for a GPCR modulator like this compound?
A2: For a G-protein coupled receptor (GPCR) modulator, off-target effects refer to interactions with other unintended molecular targets, which can include other GPCRs, ion channels, enzymes, and transporters.[6][7] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[7][8] Early assessment of a compound's activity against a panel of known safety-liability targets is a critical step in drug discovery to identify and mitigate these risks.[9]
Q3: How can I determine if an observed cellular effect is due to on-target CB1R modulation or an off-target effect of this compound?
A3: A multi-step approach is recommended to differentiate on-target from off-target effects:
-
Use of a CB1R Antagonist: Pre-treatment of your cellular model with a known CB1R antagonist (e.g., Rimonabant) should block the on-target effects of this compound. If the cellular phenotype persists in the presence of the antagonist, it is likely due to an off-target mechanism.
-
Genetic Knockdown/Knockout: The most definitive method is to test this compound in a cell line where the CB1R gene (CNR1) has been knocked out or knocked down (e.g., using CRISPR or siRNA). An on-target effect should be absent in these cells.
-
Use of a Structurally Unrelated PAM: Confirming your findings with a structurally different CB1R PAM can provide additional evidence. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: On-target effects typically occur at lower concentrations, consistent with the compound's potency at the primary target. Off-target effects may only appear at significantly higher concentrations.
Q4: My cells show unexpected levels of cytotoxicity at effective concentrations of this compound. What are the possible causes and how can I troubleshoot this?
A4: Unexpected cytotoxicity can stem from either on-target or off-target effects. See the troubleshooting guide below for a step-by-step approach. Potential causes include:
-
Off-target kinase inhibition: Many small molecules can inhibit kinases due to the conserved nature of the ATP-binding pocket.
-
Interaction with other critical receptors or ion channels: Inhibition or activation of other essential cellular proteins can lead to toxicity.
-
On-target mediated apoptosis: In some cell types, sustained activation of the CB1R pathway could potentially trigger apoptotic signaling.
-
Compound solubility and stability: Poor solubility can lead to compound precipitation, which can cause non-specific cellular stress and toxicity. Ensure the compound is fully dissolved in your culture media and check its stability under experimental conditions.
Data Presentation
To assist researchers in evaluating the specificity of this compound, the following tables present hypothetical data from off-target screening panels.
Disclaimer: The following data is for illustrative purposes only and represents a hypothetical screening of this compound. It is intended to serve as an example for data presentation and interpretation.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound when screened against a panel of kinases at a fixed concentration. High percent inhibition may indicate a potential off-target interaction that warrants further investigation.
| Kinase Target | Family | % Inhibition at 10 µM this compound |
| CB1R (On-Target) | GPCR | N/A (PAM Activity) |
| ABL1 | ABL | 8% |
| AKT1 | AGC | 15% |
| ERK2 (MAPK1) | CMGC | 12% |
| JNK1 (MAPK8) | CMGC | 48% |
| p38α (MAPK14) | CMGC | 35% |
| PKA | AGC | 5% |
| PKCα | AGC | 18% |
| SRC | SRC | 22% |
| ... (100+ other kinases) | ... | < 20% |
Table 2: Hypothetical Broad Panel Safety Pharmacology Profile of this compound
This table shows example results from a standard safety pharmacology panel, which includes various GPCRs, ion channels, and transporters.
| Target | Target Class | Assay Type | % Inhibition/Activity at 10 µM this compound |
| CB1R (On-Target) | GPCR | Functional (PAM) | Potentiation Observed |
| CB2R | GPCR | Binding | 18% |
| Dopamine D2 | GPCR | Binding | 25% |
| Serotonin 5-HT2A | GPCR | Binding | 15% |
| hERG | Ion Channel | Binding | 28% |
| Nav1.5 | Ion Channel | Binding | 12% |
| L-type Ca2+ Channel | Ion Channel | Binding | 9% |
| Dopamine Transporter (DAT) | Transporter | Binding | 5% |
| Serotonin Transporter (SERT) | Transporter | Binding | 8% |
Visualizations
Caption: Simplified on-target signaling pathway of this compound as a CB1R PAM.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 Assessment
This protocol is used to measure the phosphorylation of ERK1/2 (p44/p42 MAPK), a downstream signaling event modulated by CB1R activation.
Materials:
-
Cells cultured in appropriate plates (e.g., 6-well plates).
-
This compound and appropriate agonist (e.g., anandamide).
-
Serum-free medium.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Culture and Starvation: Seed cells to reach 80-90% confluency. Before treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.[3]
-
Compound Treatment: Pre-treat cells with desired concentrations of this compound (or vehicle control) for 30 minutes. Then, stimulate with a CB1R agonist at its EC80 concentration for 5-10 minutes.
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.[3] Densitometry is used to quantify the ratio of phospho-ERK to total-ERK.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate.
-
This compound stock solution.
-
Complete culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to attach overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value if applicable.
References
- 1. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 10. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Gat211 Dose-Response Curves
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Gat211, a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your this compound dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel positive allosteric modulator (PAM) of the CB1 receptor. Unlike direct agonists that activate the receptor by binding to the primary (orthosteric) site, this compound binds to a distinct (allosteric) site on the CB1 receptor. This binding event modulates the receptor's conformation, which can enhance the binding and/or signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). This potentiation of endogenous cannabinoid signaling is thought to produce therapeutic effects with a potentially lower risk of the side effects associated with direct CB1 agonists.[1][2]
Q2: What is a typical this compound dose-response curve expected to look like?
In functional assays, a typical this compound dose-response curve in the presence of a sub-maximal concentration of an orthosteric agonist (like anandamide or a synthetic agonist) is expected to be sigmoidal (S-shaped). As the concentration of this compound increases, the response (e.g., inhibition of adenylyl cyclase, G-protein activation) should increase until it reaches a plateau. In binding assays, this compound is expected to increase the affinity of the radioligand, resulting in a leftward shift of the competition curve.
Q3: What are some common "unexpected" results in this compound dose-response curves?
Unexpected results can manifest in several ways:
-
No effect or very low potency: The dose-response curve is flat or shifted significantly to the right.
-
High variability between replicates: Replicate wells or experiments show inconsistent results.
-
Non-monotonic dose-response (e.g., "bell-shaped" or "U-shaped" curve): The response increases with dose up to a certain point and then decreases at higher concentrations.
-
Steep or shallow slope: The Hill slope of the curve is significantly different from 1.0.
These scenarios are addressed in the troubleshooting guide below.
Troubleshooting Guide for Unexpected Dose-Response Curves
Issue 1: No Effect or Very Low Potency of this compound
If you observe a flat dose-response curve or a much lower potency than expected, consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Insufficient Endogenous Agonist Tone (in cell-based assays) | This compound's effect is dependent on the presence of an orthosteric agonist. In systems with low or no endogenous cannabinoid production, this compound will have little to no effect. Solution: Co-administer a low, fixed concentration of a CB1 agonist (e.g., anandamide, WIN55,212-2) to "prime" the system. |
| Inappropriate Assay Conditions | The assay may not be sensitive enough to detect the modulatory effect of this compound. Solution: Optimize assay parameters such as incubation time, cell density, and substrate/reagent concentrations. For functional assays like cAMP measurement, ensure the assay is performed within the linear range. |
| Compound Degradation or Insolubility | This compound may have degraded or precipitated out of solution. Solution: Prepare fresh stock solutions of this compound and ensure it is fully dissolved in the assay buffer. Consider using a different solvent if solubility is an issue, but be mindful of solvent effects on the cells. |
| Incorrect Receptor Expression or Function | The cells may not be expressing a sufficient number of functional CB1 receptors. Solution: Verify CB1 receptor expression using techniques like Western blot or qPCR. Confirm receptor functionality with a known CB1 agonist. |
Issue 2: High Variability Between Replicates
High variability can obscure the true dose-response relationship.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Uneven cell distribution in the microplate wells is a common source of variability. Solution: Ensure a homogeneous cell suspension before and during plating. Avoid "edge effects" by not using the outermost wells of the plate or by filling them with media/buffer. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of this compound dilutions or other reagents. Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. |
| Cell Health and Passage Number | Cells that are unhealthy or have been passaged too many times can respond inconsistently. Solution: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Regularly check for mycoplasma contamination.[3] |
| Reagent Inconsistency | Variations in the quality or preparation of reagents. Solution: Use high-quality reagents and prepare them consistently for each experiment. |
Issue 3: Non-Monotonic (e.g., Bell-Shaped) Dose-Response Curve
A bell-shaped or U-shaped curve can be perplexing but may have a pharmacological basis.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects at High Concentrations | At high concentrations, this compound may bind to other targets, leading to an opposing effect that masks the intended CB1 modulation. Solution: Investigate potential off-target interactions through literature review or by using specific inhibitors for suspected off-targets. It is important to use the lowest effective concentrations of this compound. |
| Receptor Desensitization/Downregulation | High concentrations of a PAM in the presence of an agonist can sometimes lead to rapid receptor desensitization or internalization. Solution: Reduce the incubation time of the assay to capture the initial modulatory effect before significant desensitization occurs. |
| Compound-Specific Properties | Some allosteric modulators exhibit complex pharmacology, including partial agonism at the allosteric site at high concentrations. Solution: Carefully review the literature for any reports of such behavior for this compound or similar compounds. Consider performing additional experiments to characterize the nature of the response at high concentrations. |
| Assay Artifact | The observed effect could be an artifact of the assay system at high compound concentrations (e.g., cytotoxicity, interference with the detection method). Solution: Perform a cell viability assay in parallel to rule out cytotoxicity. Check for any interference of this compound with the assay reagents or detection signal. |
Experimental Protocols
CB1 Receptor Radioligand Binding Assay
This protocol is a generalized method to determine the effect of this compound on the binding of a radiolabeled CB1 agonist or antagonist.
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]CP55,940)
-
This compound
-
Unlabeled CB1 agonist/antagonist for determining non-specific binding (e.g., WIN55,212-2)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw and dilute the CB1 receptor-expressing membranes in ice-cold binding buffer to a final concentration of 5-20 µg protein per well.[4]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Binding buffer, radioligand, a high concentration of unlabeled competitor (e.g., 10 µM WIN55,212-2), and membrane suspension.
-
Competition Binding: Binding buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[4]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of this compound.
cAMP Accumulation Functional Assay
This protocol measures the effect of this compound on the inhibition of adenylyl cyclase activity via the Gi-coupled CB1 receptor.
Materials:
-
Cells expressing the CB1 receptor (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
CB1 agonist (e.g., WIN55,212-2)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)
-
Assay buffer
Procedure:
-
Cell Plating: Plate the CB1-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay: a. Remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor (if recommended by the kit manufacturer). b. Add the this compound dilutions to the wells. c. Add a fixed concentration of a CB1 agonist (typically EC₂₀ or EC₅₀) to all wells except the basal control. d. Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for the time recommended by the cAMP assay kit manufacturer (e.g., 30-60 minutes).[5]
-
cAMP Detection: Add the cAMP detection reagents according to the kit's protocol.[6]
-
Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC₅₀.
Visualizing Key Concepts
To aid in understanding the principles discussed, the following diagrams illustrate the CB1 receptor signaling pathway, a general experimental workflow for a dose-response assay, and a troubleshooting flowchart.
Caption: CB1 receptor signaling pathway with this compound modulation.
Caption: General experimental workflow for a dose-response assay.
Caption: Troubleshooting flowchart for unexpected dose-response curves.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cAMP-Glo™ Assay Protocol [france.promega.com]
Gat211 Technical Support Center: Stability, Degradation, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Gat211 in long-term experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to minimize freeze-thaw cycles to prevent degradation.
Q2: How should I prepare this compound working solutions for in vivo experiments?
A2: It is highly recommended to prepare fresh working solutions of this compound on the day of use for in vivo experiments to ensure potency and avoid precipitation.[1] Commonly used vehicle compositions include ethanol, kolliphor, and saline in a 1:1:6 ratio, or 20% DMSO with 80% ethanol:emulphor:saline in a 1:1:8 ratio.
Q3: Is this compound stable during long-term in vivo studies?
A3: Yes, preclinical studies have demonstrated that the therapeutic efficacy of this compound is maintained during chronic dosing for up to 19 days, suggesting good stability under these experimental conditions.[2]
Q4: What is the metabolic stability of this compound?
A4: this compound exhibits moderate metabolic stability. In microsomal incubation studies, the half-life of this compound was determined to be 28.4 minutes in human liver microsomes and 8.67 minutes in rat liver microsomes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in working solution | - High concentration of this compound- Inappropriate solvent system- Low temperature | - Prepare a more dilute solution.- Optimize the solvent composition. Sonication may aid dissolution.[1]- Ensure the solution is maintained at room temperature or 37°C during the experiment. |
| Loss of this compound activity in a long-term cell culture experiment | - Degradation of this compound in the culture medium- Adsorption to plasticware | - Replenish the culture medium with freshly prepared this compound at regular intervals.- Use low-adsorption plasticware for preparing and storing this compound solutions. |
| Inconsistent results between experiments | - Variability in this compound solution preparation- Degradation of stock solution | - Prepare a large batch of vehicle and aliquot it to ensure consistency. Prepare this compound working solution fresh each time from a consistent stock.- Ensure stock solutions are stored correctly and have not exceeded their recommended storage period. |
Stability and Degradation Profile
While specific long-term stability data for this compound in various solvents is not extensively published, the following tables summarize the known stability information and a proposed protocol for users to conduct their own stability assessments.
Summary of Known this compound Stability
| Storage Condition | Duration | Recommendation |
| Stock Solution (-80°C) | 6 months | Recommended for long-term storage.[1] |
| Stock Solution (-20°C) | 1 month | Suitable for short-term storage.[1] |
| In Vivo Working Solution | Same day | Prepare fresh before each experiment.[1] |
Potential Degradation Pathways
The chemical structure of this compound, an indole (B1671886) derivative, suggests potential degradation pathways that could be accelerated by factors such as light, oxygen, and acidic or basic conditions. While specific degradation products of this compound have not been reported in the literature, researchers should be aware of these possibilities.
Hypothetical Degradation of this compound
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol provides a framework for researchers to determine the stability of their this compound working solutions under their specific experimental conditions.
Objective: To evaluate the stability of a this compound working solution over a defined period at a specific temperature.
Materials:
-
This compound powder
-
Appropriate solvents (e.g., DMSO, ethanol, saline)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Prepare a fresh this compound working solution at the desired concentration in the chosen vehicle.
-
Timepoint 0: Immediately analyze an aliquot of the solution by HPLC to determine the initial peak area of this compound. This serves as the 100% reference.
-
Incubate the solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC using the same method as for timepoint 0.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at timepoint 0.
-
Data analysis: Plot the percentage of this compound remaining versus time to determine the stability profile. A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.
Signaling Pathways and Experimental Workflows
This compound and the CB1R Signaling Pathway
This compound acts as a positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R). This means it binds to a site on the receptor that is different from the binding site of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) or orthosteric agonists. By binding to this allosteric site, this compound enhances the receptor's response to these primary ligands. The major signaling cascade initiated by CB1R activation is the Gi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This compound has also been shown to influence other downstream pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the in vitro activity of this compound.
References
Addressing variability in in vivo efficacy of Gat211
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gat211 in in vivo efficacy studies. Our aim is to help you address potential variability in your experimental outcomes and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule that acts as a positive allosteric modulator (PAM) and a partial agonist of the cannabinoid receptor 1 (CB1R).[1][2] It is a racemic mixture, meaning it contains two enantiomers, GAT228 and GAT229, which have distinct pharmacological activities.[2][3] GAT229 is a potent CB1R PAM, while GAT228 possesses intrinsic partial agonist activity.[2] As a PAM, this compound enhances the binding and signaling of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][4] This allosteric modulation offers a potential therapeutic advantage by amplifying the endogenous cannabinoid system's activity in a more physiologically controlled manner compared to direct CB1R agonists, potentially reducing side effects.[5][6]
Q2: What are the reported in vivo effects of this compound?
In vivo studies have demonstrated the efficacy of this compound in various preclinical models, primarily in the context of pain relief. It has been shown to reduce mechanical and cold allodynia in models of inflammatory and neuropathic pain.[1][4] A key finding is that the antinociceptive effects of this compound are dependent on the presence of a pathological pain state and are mediated by CB1R.[4] Furthermore, chronic administration of this compound did not appear to induce tolerance, a common issue with direct CB1R agonists.[4][5] Some studies have also explored its potential in other neurological disorders, such as glaucoma and Huntington's disease.[2][7]
Q3: Are there known sex-dependent effects of this compound?
Emerging evidence suggests that the effects of CB1R allosteric modulators like this compound may be sex-dependent.[8] One study reported that male mice treated with this compound showed a significant anxiolytic-like effect in the elevated plus-maze test, whereas female mice did not exhibit the same response.[8] This highlights the importance of including both sexes in experimental designs to fully characterize the pharmacological profile of this compound and to account for potential variability in efficacy.
Troubleshooting Guide: Addressing Variability in In Vivo Efficacy
Variability in in vivo studies can arise from multiple factors. This guide provides specific troubleshooting advice for experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected efficacy.
| Potential Cause | Troubleshooting Recommendation |
| Poor Solubility and Formulation | This compound has poor aqueous solubility.[9] Ensure proper solubilization using recommended vehicles. A common vehicle is a mixture of DMSO, Emulphor (or Kolliphor), and saline.[2][4] Prepare fresh solutions for each experiment, as aqueous solutions are not recommended for storage.[9] |
| Suboptimal Dosing | Efficacy is dose-dependent.[4] Perform a dose-response study to determine the optimal dose for your specific animal model and pain state. Published effective doses range from 10 to 30 mg/kg (i.p.).[1][4] |
| Animal Model and Pain State | The efficacy of this compound is dependent on a pathological pain state.[4] Ensure your animal model exhibits a robust and stable phenotype. The basal endocannabinoid tone can vary between different models, which may influence the efficacy of a PAM. |
| Route of Administration | The majority of published studies have used intraperitoneal (i.p.) injections.[2][4] If using a different route, pharmacokinetics and bioavailability may be altered, requiring dose adjustments. |
| Sex of the Animals | As noted in the FAQs, there may be sex-dependent differences in the behavioral effects of this compound.[8] Analyze data from male and female animals separately. |
Issue 2: High variability between individual animals.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. For i.p. injections, ensure proper technique to avoid injection into the gut or other organs. |
| Basal Endocannabinoid Tone | The endogenous cannabinoid system can be influenced by stress, diet, and housing conditions. Standardize these environmental factors to minimize inter-individual variability. |
| Genetic Background of Animals | Different strains of mice or rats can exhibit varying responses to pharmacological agents. Use a consistent and well-characterized strain for all experiments. |
| Racemic Mixture | This compound is a racemic mixture of GAT228 (agonist) and GAT229 (PAM).[2] The ratio of these enantiomers in the administered compound could theoretically influence the net effect. While commercially available this compound should be a consistent mixture, this is a factor to be aware of. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on methodologies reported in the literature.[2][4]
Materials:
-
This compound crystalline solid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Emulphor (or Kolliphor EL)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound crystalline solid.
-
Dissolve the this compound in DMSO. The solubility in DMSO is approximately 10 mg/mL.[9]
-
Add an equal volume of Emulphor to the DMSO/Gat211 solution and vortex thoroughly to create a stock solution.
-
For the final injection volume, dilute the stock solution with sterile saline. A common final vehicle composition is 1:1:8 (DMSO:Emulphor:saline) or 1:1:6.[4][10] The final concentration of DMSO should be kept low (typically <10%) to avoid vehicle-induced effects.
-
Administer the solution via intraperitoneal (i.p.) injection at the desired dose.
Note: Always prepare fresh solutions on the day of the experiment. Aqueous solutions of this compound are not stable.[9]
Protocol 2: Assessment of Antinociceptive Efficacy in a Neuropathic Pain Model
This protocol describes a general workflow for evaluating the efficacy of this compound in a model of paclitaxel-induced neuropathic pain.[4]
1. Induction of Neuropathic Pain:
-
Administer paclitaxel (B517696) to mice according to an established protocol (e.g., 4 mg/kg, i.p., on four alternate days).
-
Monitor the development of mechanical and cold allodynia over several days.
2. Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments or an electronic von Frey apparatus.
-
Cold Allodynia: Assess the response to a cold stimulus, such as the application of an acetone (B3395972) drop to the paw.
-
Establish a stable baseline of hypersensitivity before drug administration.
3. This compound Administration and Efficacy Assessment:
-
Administer the prepared this compound solution or vehicle to the animals.
-
Perform behavioral testing at various time points post-injection (e.g., 30, 60, 90, 120 minutes) to determine the time course of the antinociceptive effect.
Visualizations
Signaling Pathway of this compound at the CB1 Receptor
Caption: Signaling pathway of this compound at the CB1 receptor.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Logical Relationship of Factors Affecting this compound Efficacy
Caption: Key factors influencing the in vivo efficacy of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.iu.edu [scholarworks.iu.edu]
- 6. In vivo evaluation of the CB1 allosteric modulator LDK1258 reveals CB1-receptor independent behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Artifacts in Radioligand Binding Assays with Gat211
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Gat211 in radioligand binding assays. The information is tailored to address specific challenges that may arise due to the unique pharmacological properties of this compound as a positive allosteric modulator and agonist of the cannabinoid 1 receptor (CB1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a racemic mixture of two enantiomers, GAT228 and GAT229, that acts on the cannabinoid 1 receptor (CB1R).[1][2] It functions as both a positive allosteric modulator (PAM) and an allosteric agonist.[1][3] As a PAM, it binds to a site on the CB1R that is different from the primary (orthosteric) binding site used by endocannabinoids and traditional cannabinoid agonists.[4] This binding enhances the affinity and/or efficacy of the orthosteric ligands.[5] As an allosteric agonist, this compound can directly activate the CB1R in the absence of an orthosteric agonist.[1][3]
Q2: How does this compound affect radioligand binding assays?
A2: In radioligand binding assays, this compound typically does not compete with orthosteric radioligands for the same binding site.[5] Instead, its primary effect as a PAM is to slow the dissociation rate of the bound radioligand, such as [3H]CP55,940.[5][6] This can lead to an apparent increase in radioligand binding. Its agonist properties may also lead to receptor internalization, which could potentially be misinterpreted as a decrease in receptor number (Bmax) over time.
Q3: What is the difference between the two enantiomers of this compound?
A3: this compound is a racemic mixture of GAT228 (the R-(+)-enantiomer) and GAT229 (the S-(-)-enantiomer).[1] GAT228 is primarily responsible for the allosteric agonist activity, while GAT229 is the primary positive allosteric modulator.[1] The dual pharmacology of this compound is a result of the combined effects of these two molecules.[1]
Q4: Can I use this compound to determine the binding affinity (Ki) of an unknown compound?
A4: Using this compound in a competitive binding assay to determine the Ki of an unknown orthosteric ligand can be complex. Because this compound enhances the binding of the radioligand, it will affect the apparent affinity of the competing compound. It is crucial to use appropriate models for data analysis that account for allosteric interactions.
Q5: Are there known off-target effects of this compound?
A5: While the primary target of this compound is the CB1R, like any pharmacological agent, the potential for off-target effects exists. One study noted that this compound can limit dopamine (B1211576) D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation in Neuro2a cells.[7][8] Researchers should always consider the possibility of off-target interactions and include appropriate controls in their experiments.
Troubleshooting Guide
Issue 1: Unexpected Increase in Total Radioligand Binding
Question: Why am I observing a significant and concentration-dependent increase in the total binding of my orthosteric radioligand in the presence of this compound?
Answer: This is the expected effect of a positive allosteric modulator like this compound.
-
Mechanism: this compound enhances the binding of orthosteric agonists to the CB1R, primarily by decreasing the dissociation rate of the radioligand.[5][6] This leads to a higher amount of bound radioligand at equilibrium.
-
Recommendation: This is not an artifact but rather a key feature of this compound's mechanism of action. To characterize this effect, you should perform kinetic binding assays (association and dissociation) to quantify the change in the radioligand's dissociation rate constant (k_off) in the presence of this compound.
Issue 2: High Non-Specific Binding
Question: I am observing high non-specific binding (NSB) in my assay when using this compound. How can I reduce it?
Answer: High NSB can be a common issue in radioligand binding assays and can be exacerbated by the physicochemical properties of the compounds used.
-
Potential Causes & Solutions:
-
This compound Concentration: Using an excessively high concentration of this compound may lead to non-specific interactions.
-
Recommendation: Titrate this compound to find the optimal concentration that gives a robust allosteric effect without significantly increasing NSB.
-
-
Radioligand Properties: Highly lipophilic radioligands can contribute to high NSB.
-
Recommendation: If possible, consider using a less lipophilic radioligand. Ensure the radiochemical purity of your ligand is high.
-
-
Assay Buffer Composition: The buffer composition can influence non-specific interactions.
-
Recommendation: Include a carrier protein like bovine serum albumin (BSA) (e.g., 0.1-1%) in your assay buffer to reduce the binding of this compound and the radioligand to non-receptor components.
-
-
Inadequate Washing: Insufficient washing can leave unbound radioligand and this compound trapped in the filter.
-
Recommendation: Increase the number and volume of wash steps with ice-cold wash buffer.
-
-
Issue 3: Inconsistent or Irreproducible Results
Question: My results with this compound are variable between experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the experimental protocol and the stability of the reagents.
-
Potential Causes & Solutions:
-
This compound Solubility and Stability: this compound has poor solubility in aqueous solutions.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment.[9] Ensure the final concentration of the solvent in the assay is low (typically <1%) and consistent across all conditions.
-
-
Incubation Time: As this compound affects the dissociation rate of the radioligand, the time to reach equilibrium may be altered.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium in the presence of this compound.
-
-
Receptor Preparation: The quality and consistency of the receptor preparation (e.g., cell membranes, tissue homogenates) are critical.
-
Recommendation: Ensure consistent preparation methods and protein concentrations in your assays.
-
-
Issue 4: Apparent Decrease in Receptor Number (Bmax)
Question: I am seeing a decrease in the maximal binding (Bmax) of my radioligand in the presence of this compound, especially with longer incubation times. Is this an artifact?
Answer: This could be a real biological effect rather than a technical artifact, stemming from this compound's agonist properties.
-
Mechanism: As an allosteric agonist, this compound can activate the CB1R, which can lead to receptor desensitization and internalization.[1][3] This process removes receptors from the cell surface, making them unavailable for radioligand binding and resulting in a lower measured Bmax.
-
Recommendation:
-
Conduct your binding assays at a lower temperature (e.g., 4°C) to minimize active cellular processes like receptor internalization.
-
Use shorter incubation times that are sufficient to reach equilibrium but minimize the extent of internalization.
-
Consider using cell lines that have been engineered to reduce receptor internalization to confirm if this is the underlying cause.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Preparation | Parameter | Value | Reference(s) |
| cAMP Accumulation | CHO-K1 hCB1R | EC50 | 260 nM | [7] |
| β-arrestin2 Recruitment | CHO-K1 hCB1R | EC50 | 650 nM | [7] |
| [35S]GTPγS Binding | CHO hCB1R | EC50 | 72 nM | [7] |
Table 2: In Vivo Activity of this compound
| Animal Model | Pain Model | Parameter | Value | Reference(s) |
| Mouse | Inflammatory Pain (CFA) | ED50 (Mechanical Hypersensitivity) | 9.75 mg/kg | [9] |
| Mouse | Neuropathic Pain (Paclitaxel) | ED50 (Mechanical Allodynia) | 11.35 mg/kg | [5] |
| Mouse | Neuropathic Pain (Paclitaxel) | ED50 (Cold Allodynia) | 9.90 mg/kg | [5] |
Experimental Protocols
Protocol 1: Radioligand Dissociation Assay to Characterize PAM Activity
This protocol is designed to measure the effect of this compound on the dissociation rate of an orthosteric radioligand (e.g., [3H]CP55,940).
-
Receptor Preparation: Prepare cell membranes or tissue homogenates expressing CB1R. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Association Step: Incubate the receptor preparation with the radioligand (at a concentration near its Kd) in the binding buffer until equilibrium is reached.
-
Initiation of Dissociation: Initiate dissociation by adding a high concentration of an unlabeled orthosteric agonist (e.g., 10 µM WIN55,212-2) to prevent re-binding of the dissociated radioligand. Simultaneously, add either vehicle or a specific concentration of this compound.
-
Time Course Measurement: At various time points after initiating dissociation, terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity remaining on the filters using liquid scintillation counting.
-
Data Analysis: Plot the natural logarithm of the specific binding versus time. The slope of the resulting line will be the negative of the dissociation rate constant (k_off). Compare the k_off values in the presence and absence of this compound. A slower dissociation rate (smaller k_off) in the presence of this compound confirms its PAM activity.
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the CB1 receptor.
Caption: General experimental workflow for a radioligand binding assay.
Caption: Troubleshooting flowchart for common issues with this compound in radioligand binding assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Gat211 Incubation Time in Functional Assays
Welcome to the technical support center for the use of Gat211 in functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when working with this novel cannabinoid 1 receptor (CB1R) allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) and an allosteric agonist of the cannabinoid 1 receptor (CB1R).[1] It is a racemic mixture, with its two enantiomers exhibiting distinct pharmacological properties. The (R)-enantiomer, GAT228, acts as an allosteric agonist, while the (S)-enantiomer, GAT229, functions as a pure PAM.[2] As a PAM, this compound can enhance the binding and/or signaling of orthosteric CB1R agonists.[1][3]
Q2: In which functional assays has this compound been characterized?
A2: this compound has been evaluated in a variety of in vitro and in vivo functional assays to characterize its effects on CB1R signaling. These include:
-
cAMP (Cyclic Adenosine Monophosphate) Assays: To measure the inhibition of adenylyl cyclase activity upon Gαi/o-protein coupling.[4][5]
-
β-Arrestin2 Recruitment Assays: To assess G-protein independent signaling pathways.[4][5]
-
[³⁵S]GTPγS (Guanosine 5'-O-[γ-thio]triphosphate) Binding Assays: To directly measure G-protein activation.[2]
-
In vivo behavioral assays: Including assessments of antinociception, catalepsy, and hypothermia in rodent models.[6][7]
Q3: What is a typical incubation time for this compound in in vitro functional assays?
A3: Based on published protocols for CB1R allosteric modulators, typical incubation times for this compound in in vitro functional assays are:
-
[³⁵S]GTPγS Binding Assays: 60 to 90 minutes.[2] It is crucial to note that the optimal incubation time can vary depending on the specific cell line, assay conditions, and the concentration of this compound and any co-administered orthosteric ligand. Therefore, a time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental setup.
Q4: Why is optimizing the incubation time for this compound crucial?
A4: Optimizing the incubation time is critical for obtaining accurate and reproducible data. An insufficient incubation time may not allow the binding and signaling events to reach equilibrium, potentially leading to an underestimation of the compound's potency and efficacy. Conversely, excessively long incubation times can lead to receptor desensitization, internalization, or cytotoxicity, which can also confound the results.[9] A time-course experiment will help identify the time point at which the maximal and stable biological response is achieved.
Troubleshooting Guides
Issue 1: Low or No Observed Activity of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment. Incubate cells with this compound for varying durations (e.g., 15, 30, 60, 90, 120 minutes) to determine the optimal time point for the desired signaling event. |
| Compound Insolubility | This compound is a hydrophobic molecule. Ensure it is properly dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and cellular toxicity.[10] |
| Low Receptor Expression | Confirm the expression level of CB1R in your cell line using techniques like qPCR or Western blot. Low receptor density can lead to a diminished signal. |
| Incorrect Assay Conditions | Verify that the assay buffer composition, pH, and temperature are optimal for CB1R signaling and the specific assay being performed. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Incubation Times | Ensure that all wells in an assay plate are incubated for the exact same duration. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. |
| Cell Seeding Density | Uneven cell seeding can lead to significant variability. Ensure a homogenous cell suspension and use appropriate plating techniques to achieve consistent cell numbers across all wells. |
| Edge Effects in Assay Plates | To minimize "edge effects," avoid using the outer wells of the assay plate or ensure they are filled with a buffer or media to maintain a humidified environment. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent reagent delivery. |
Issue 3: Unexpected Agonist or Antagonist Effects
| Possible Cause | Troubleshooting Step | | Time-Dependent Effects | The pharmacological effect of an allosteric modulator can change over time. A short incubation may reveal a potentiating effect, while a longer incubation could lead to receptor desensitization and an apparent inhibitory effect. A time-course experiment is essential to characterize these dynamics.[9] | | Assay-Specific Artifacts | Some assay technologies can be prone to interference from small molecules (e.g., autofluorescence). Run appropriate controls, such as testing the compound in the absence of cells or key reagents, to rule out such artifacts.[11] | | Presence of Endogenous Ligands | In cell-based assays, the presence of endogenous cannabinoids in the serum or secreted by the cells can influence the observed activity of this compound. Consider using serum-free media or charcoal-stripped serum. |
Data Presentation
Table 1: In Vitro Potency of this compound in Different Functional Assays
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | Neuro2a | EC₅₀ | 260 nM | [4] |
| β-Arrestin2 Recruitment | Neuro2a | EC₅₀ | 650 nM | [4] |
Table 2: Hypothetical Time-Course Experiment for this compound in a cAMP Assay
This table presents a hypothetical example to illustrate the importance of optimizing incubation time. The data is not derived from a specific publication.
| Incubation Time (minutes) | This compound EC₅₀ (nM) | Max Inhibition (%) |
| 15 | 550 | 65 |
| 30 | 280 | 85 |
| 60 | 265 | 92 |
| 90 | 270 | 90 |
| 120 | 350 | 75 |
In this hypothetical example, the optimal incubation time would be around 60 minutes, as it provides the lowest EC₅₀ and highest maximal inhibition before potential receptor desensitization at later time points.
Experimental Protocols
1. cAMP Inhibition Assay
-
Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing CB1R.
-
Methodology:
-
Seed cells (e.g., CHO-hCB1R) in a 96-well plate and incubate overnight.
-
Wash cells with serum-free media.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes.
-
Add varying concentrations of this compound (and/or an orthosteric agonist) and incubate for the optimized duration (e.g., 60 minutes) at 37°C.
-
Stimulate cells with forskolin (B1673556) for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data are typically normalized to the forskolin-only control and expressed as a percentage of inhibition.
-
2. β-Arrestin2 Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin2 to the CB1R upon treatment with this compound.
-
Methodology:
-
Use a cell line engineered for β-arrestin recruitment assays (e.g., PathHunter®).
-
Seed cells in a 384-well plate and incubate overnight.[8]
-
Add varying concentrations of this compound and incubate for the optimized duration (e.g., 90 minutes) at 37°C.[8]
-
Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[8]
-
Measure the chemiluminescent signal using a plate reader.
-
Data are typically normalized to a positive control (e.g., a known CB1R agonist).
-
3. [³⁵S]GTPγS Binding Assay
-
Objective: To measure the this compound-induced binding of [³⁵S]GTPγS to G-proteins in cell membranes expressing CB1R.
-
Methodology:
-
Prepare cell membranes from cells overexpressing CB1R.
-
In a 96-well plate, incubate the cell membranes with varying concentrations of this compound (and/or an orthosteric agonist) and GDP in assay buffer for a pre-incubation period.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and incubate for the optimized duration (e.g., 60-90 minutes) at 30°C.[2]
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the CB1 receptor.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Logical workflow for troubleshooting this compound functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Gat211 and WIN55,212-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Gat211 and WIN55,212-2, two cannabinoid receptor modulators with distinct mechanisms of action. The following sections detail their receptor pharmacology, comparative efficacy in preclinical pain models, and their propensity to induce common cannabinoid-associated side effects. Experimental data is presented in tabular format for ease of comparison, and detailed methodologies for key behavioral assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their modes of action and assessment.
Introduction
This compound is a positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1), meaning it enhances the activity of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) at the CB1 receptor without directly activating it.[1][2] This mechanism is proposed to offer a more nuanced and potentially safer therapeutic profile. In contrast, WIN55,212-2 is a potent, non-selective full agonist at both CB1 and CB2 receptors, directly stimulating these receptors to elicit its effects.[3] This guide will explore the in vivo ramifications of these different pharmacological approaches.
Receptor Pharmacology and Binding Affinity
The distinct mechanisms of this compound and WIN55,212-2 are rooted in their differential interactions with cannabinoid receptors.
| Compound | Mechanism of Action | Receptor Target(s) | Binding Affinity (Ki) |
| This compound | Positive Allosteric Modulator (PAM) | CB1 Receptor | Does not directly compete for the orthosteric binding site.[1] |
| WIN55,212-2 | Full Agonist | CB1 and CB2 Receptors | CB1: ~1.9 - 123 nM, CB2: ~0.28 - 16.2 nM[3] |
In Vivo Efficacy in Pain Models
Both compounds have been extensively studied in rodent models of neuropathic and inflammatory pain.
Neuropathic Pain
| Compound | Animal Model | Efficacy | Effective Dose (ED50) | Reference |
| This compound | Paclitaxel-induced mechanical and cold allodynia (mice) | Suppressed allodynia | Mechanical: 11.35 mg/kg i.p., Cold: 9.90 mg/kg i.p. | [1] |
| WIN55,212-2 | Vincristine-induced mechanical allodynia (rats) | Attenuated allodynia | 2.5 - 5 mg/kg i.p. showed significant effects | [4] |
| WIN55,212-2 | Chronic constriction injury (mice) | Reduced mechanical and cold allodynia | Data suggests efficacy but specific ED50 not provided in this source. | [5] |
Inflammatory Pain
| Compound | Animal Model | Efficacy | Effective Dose | Reference |
| This compound | Complete Freund's Adjuvant (CFA)-induced allodynia (mice) | Suppressed allodynia | Dose-dependent effects observed. | [1] |
| WIN55,212-2 | Carrageenan-induced hyperalgesia (rats) | Attenuated hyperalgesia | Systemic treatment was effective. | [6] |
Side Effect Profile: A Key Differentiator
A critical aspect of cannabinoid therapeutic development is the management of side effects. This compound and WIN55,212-2 exhibit markedly different profiles in this regard.
| Side Effect | This compound | WIN55,212-2 |
| Cannabimimetic Effects (e.g., motor ataxia, catalepsy) | Did not produce cardinal signs of direct CB1 activation.[1] | Produces motor ataxia, catalepsy, and hypothermia.[5] |
| Tolerance | Therapeutic efficacy preserved over 19 days of chronic dosing.[1] | Tolerance develops with chronic administration.[7] |
| Physical Dependence | Did not precipitate withdrawal symptoms after chronic treatment.[1] | Chronic treatment leads to physical dependence and precipitated withdrawal.[1] |
| Reward/Aversion | Did not induce conditioned place preference or aversion.[1] | Can induce rewarding effects. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Assessment of Mechanical Allodynia (von Frey Test)
The von Frey test is utilized to assess mechanical sensitivity in rodents.
-
Apparatus: A set of calibrated von Frey filaments, an elevated mesh platform, and individual testing chambers.
-
Procedure:
-
Acclimatize mice to the testing chambers on the elevated wire grid for at least one hour before testing.[8]
-
Beginning with a filament of a specific force (e.g., 0.6g), apply the filament to the plantar surface of the hind paw with enough force to cause it to bend.[8]
-
Hold the filament in place for 1-2 seconds.[8]
-
A positive response is characterized by a sudden paw withdrawal, flinching, or licking of the paw.
-
The "up-down" method is often employed, where a positive response leads to the use of the next finer filament, and a negative response to the next thicker filament, to determine the 50% withdrawal threshold.[9]
-
Repeat the process until at least 5 stimuli have been presented after the first positive response.[8]
-
Assessment of Thermal Hyperalgesia (Hot Plate Test)
The hot plate test measures the response to a thermal pain stimulus.
-
Apparatus: A hot plate apparatus with a transparent cylinder to confine the animal.
-
Procedure:
-
Set the temperature of the hot plate to a constant, noxious level (e.g., 52-55°C).[10][11]
-
Place the mouse on the hot plate and start a timer.[10]
-
Observe the mouse for nocifensive behaviors, such as paw licking, jumping, or flicking of the hind paw.[11][12]
-
The latency to the first nocifensive response is recorded.
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[13][14]
-
Assessment of Motor Coordination (Rotarod Test)
The rotarod test is used to evaluate motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes.[15]
-
Place the mice on the rod rotating at a constant low speed (e.g., 4 rpm).[16]
-
Gradually accelerate the rod (e.g., from 4 to 40 rpm over 300 seconds).[16]
-
Record the latency to fall from the rod for each mouse.[16]
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).[15]
-
Precipitated Withdrawal Model
This model is used to assess physical dependence on a substance.
-
Procedure:
-
Administer the test compound (e.g., WIN55,212-2) chronically to the animals (e.g., daily for several days).[17][18]
-
Following the chronic treatment period, administer a CB1 receptor antagonist, such as rimonabant.[17][18]
-
Observe and score somatic signs of withdrawal, which may include paw tremors, head shakes, increased grooming, and weight loss.[19][20][21]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and WIN55,212-2, and a typical experimental workflow for their in vivo comparison.
This compound Signaling Pathway
WIN55,212-2 Signaling Pathway
In Vivo Comparison Workflow
Conclusion
This compound and WIN55,212-2 represent two distinct approaches to modulating the cannabinoid system for therapeutic benefit. While the full agonist WIN55,212-2 demonstrates potent analgesic effects, its clinical utility is hampered by a significant side effect profile, including tolerance and dependence.[1][5][7] this compound, as a CB1 PAM, offers a promising alternative by enhancing endogenous cannabinoid signaling, thereby providing pain relief without the hallmark side effects of direct CB1 agonists.[1] The data presented in this guide underscores the potential of allosteric modulation as a novel and potentially safer strategy for the development of cannabinoid-based therapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound and other CB1 PAMs in a clinical setting.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies | MDPI [mdpi.com]
- 3. WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Opioid and cannabinoid synergy in a mouse neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tolerance to WIN55,212-2 is delayed in desensitization-resistant S426A/S430A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Hot-plate analgesia testing [bio-protocol.org]
- 14. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 15. mmpc.org [mmpc.org]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. Precipitated Δ9-THC withdrawal reduces motivation for sucrose reinforcement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitors of Endocannabinoid-Metabolizing Enzymes Reduce Precipitated Withdrawal Responses in THC-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evidence for spontaneous cannabinoid withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blockade of Endocannabinoid Hydrolytic Enzymes Attenuates Precipitated Opioid Withdrawal Symptoms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Opioid and cannabinoid modulation of precipitated withdrawal in delta(9)-tetrahydrocannabinol and morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Gat211 versus ZCZ011: A Comparative Guide to CB1R Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid type 1 receptor (CB1R) is a critical G protein-coupled receptor (GPCR) in the central nervous system, representing a promising therapeutic target for a multitude of disorders. However, the clinical utility of direct-acting orthosteric agonists is often hampered by psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more nuanced approach to modulating CB1R activity. This guide provides a detailed comparison of two prominent 2-phenylindole-class CB1R allosteric modulators: Gat211 and ZCZ011. Both are characterized as agonist-positive allosteric modulators (ago-PAMs), possessing intrinsic efficacy in addition to enhancing the effects of orthosteric ligands.[1][2][3][4]
This comparison synthesizes in vitro pharmacological data to delineate the distinct profiles of these two compounds, providing researchers with the necessary information to select the appropriate tool for their specific research needs.
Comparative Pharmacological Profiles
This compound and ZCZ011 share the ability to enhance the binding and/or signaling of orthosteric CB1R agonists and to activate the receptor directly.[4][5][6] However, their pharmacological profiles exhibit notable differences, particularly concerning their enantiomeric contributions and their effects in combination with various orthosteric ligands.
This compound is a racemic mixture whose distinct pharmacological activities are segregated between its enantiomers.[7][8] The (R)-(+)-enantiomer, GAT228, is primarily responsible for the allosteric agonist activity, while the (S)-(-)-enantiomer, GAT229, acts as a positive allosteric modulator with little to no intrinsic efficacy.[7][8] This separation of activities within its components makes this compound a unique tool for probing the distinct structural requirements for allosteric agonism versus positive modulation.
ZCZ011 also functions as an ago-PAM, enhancing the binding of agonists like [3H]CP55,940 and potentiating the signaling of the endocannabinoid anandamide (B1667382) (AEA).[1][5][9] Unlike this compound, the distinct roles of its enantiomers are less definitively characterized, though molecular modeling suggests that (R)-ZCZ011 may act as an ago-PAM while (S)-ZCZ011 may function as a pure PAM.[6][10] The modulatory effects of ZCZ011 can be highly dependent on the specific orthosteric ligand and the signaling pathway being assessed. For instance, one study reported that ZCZ011 did not positively modulate the effects of CP55,940 on G protein dissociation or cAMP inhibition.[11][12]
Both compounds have demonstrated preclinical efficacy in models of neuropathic pain and other neurological disorders, often without inducing the classic cannabimimetic side effects associated with orthosteric agonists.[1][5][8][9]
Data Presentation
The following tables summarize the quantitative data for this compound and ZCZ011 from various in vitro assays. It is critical to note that these data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay buffers.
Table 1: In Vitro Pharmacology of this compound (Racemic)
| Assay Type | Orthosteric Ligand | System | Parameter | Value | Reference(s) |
| Radioligand Binding | [3H]CP55,940 | hCB1R Membranes | Modulation | Enhances Binding | [2] |
| Radioligand Binding | [3H]SR141716A | hCB1R Membranes | Modulation | Reduces Binding | [2] |
| [35S]GTPγS Binding | - (Agonist activity) | hCB1R in CHO cells | pEC50 | 7.14 | [13] |
| β-Arrestin 2 Recruitment | CP55,940 (100 nM) | hCB1R in CHO-K1 cells | pEC50 | 6.70 | [13] |
Table 2: In Vitro Pharmacology of ZCZ011
| Assay Type | Orthosteric Ligand | System | Parameter | Value | Reference(s) |
| Radioligand Binding | [3H]CP55,940 | Mouse Brain Membranes | Modulation | ↑ Bmax (to 1.88 pmol/mg) | [9] |
| Radioligand Binding | [3H]CP55,940 | Mouse Brain Membranes | pEC50 | 6.90 | [5] |
| [35S]GTPγS Binding | Anandamide (AEA) | Mouse Brain Membranes | Modulation | ↑ Emax | [5][9] |
| cAMP Accumulation | - (Agonist activity) | hCB1R cells | Modulation | Agonist | [1][3] |
| G Protein Dissociation | - (Agonist activity) | hCB1R BRET assay | pEC50 | 6.11 | [12] |
| β-Arrestin 2 Recruitment | - (Agonist activity) | hCB1R cells | Modulation | Weak Agonist | [1][3] |
| β-Arrestin 2 Recruitment | Anandamide (AEA) | hCB1R cells | Modulation | ↑ Efficacy | [5] |
| β-Arrestin 2 Recruitment | - (Agonist activity) | hCB1R PRESTO-TANGO | pEC50 | 7.09 | [6][10] |
| Receptor Internalization | - (Agonist activity) | hCB1R cells | pEC50 | 5.87 | [11][12] |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental setups.[14][15][16][17][18][19][20]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
-
Materials:
-
Cell membranes expressing CB1R (e.g., from hCB1R-CHO cells or mouse brain).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Test compounds (this compound, ZCZ011) and orthosteric agonist (e.g., CP55,940).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Determine protein concentration via Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 µM), various concentrations of the allosteric modulator and/or orthosteric agonist, and diluted membranes (5-20 µg protein/well).
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (~10 µM). Data are analyzed using non-linear regression to determine pEC50 and Emax values.
-
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of activating the Gαi/o-coupled CB1R.
-
Materials:
-
hCB1R-expressing cells (e.g., HEK293 or CHO).
-
Assay Buffer (e.g., HBSS or DMEM).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds and orthosteric agonist.
-
cAMP detection kit (e.g., HTRF, ELISA, or enzyme immunoassay).
-
-
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to ~90% confluency.
-
Pre-treatment: Aspirate culture medium and replace with assay buffer containing a PDE inhibitor. Incubate for 15-30 minutes at 37°C.
-
Compound Addition: Add various concentrations of the allosteric modulator and/or orthosteric agonist.
-
Stimulation: Add forskolin to all wells (except basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels. The final concentration of forskolin should be pre-determined to yield ~80% of its maximal effect (EC₈₀).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Convert raw data to cAMP concentrations using a standard curve. Plot concentration-response curves to determine pIC50 (for inhibition) or pEC50 (for agonist activity) and Emax.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1R, a key event in receptor desensitization and G protein-independent signaling.
-
Materials:
-
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds (allosteric modulator and/or orthosteric agonist) to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C and 5% CO₂.[18]
-
Detection: Equilibrate the plate to room temperature. Add detection reagents as per the manufacturer's protocol.
-
Signal Measurement: After a 60-minute incubation at room temperature in the dark, measure the chemiluminescent signal using a plate reader.[18]
-
Data Analysis: Normalize the data to the response of a reference full agonist. Fit the concentration-response data using non-linear regression to determine pEC50 and Emax values.
-
References
- 1. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]
- 2. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 19. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 22. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enantiomeric Dichotomy of Gat211: A Comparative Analysis of GAT228 and GAT229
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological effects of the Gat211 enantiomers, GAT228 and GAT229. This report synthesizes experimental data to elucidate their differential mechanisms of action as allosteric modulators of the cannabinoid 1 receptor (CB1R).
The racemic compound this compound has emerged as a significant tool in cannabinoid research, exhibiting a dual character as both a direct agonist and a positive allosteric modulator (PAM) of the CB1R.[1] However, the pharmacological activities of this compound are not homogenous; they are distinctly segregated between its two enantiomers: the R-(+)-enantiomer, GAT228, and the S-(-)-enantiomer, GAT229.[2][3] This guide provides a detailed comparison of these enantiomers, supported by experimental data, to aid researchers in selecting the appropriate molecule for their specific research needs.
Distinct Pharmacological Profiles: Allosteric Agonist vs. Pure Positive Allosteric Modulator
The fundamental difference between GAT228 and GAT229 lies in their intrinsic activity at the CB1R. GAT228 is characterized as a CB1R allosteric agonist, meaning it can directly activate the receptor in the absence of an orthosteric agonist.[2][3] In contrast, GAT229 is a "pure" positive allosteric modulator (PAM), which lacks intrinsic agonistic activity and instead enhances the binding and/or efficacy of endogenous or exogenous cannabinoids.[2][4] This enantiomer-selective activity is a critical consideration for in vitro and in vivo experimental design.
Comparative Efficacy and Potency: In Vitro Data
A series of in vitro assays have been employed to characterize the distinct effects of GAT228 and GAT229 on CB1R signaling. These include assessments of G-protein activation (via cAMP inhibition) and β-arrestin2 recruitment, two major downstream signaling pathways of CB1R.
| Assay | Compound | Parameter | Value | Reference |
| cAMP Inhibition | This compound | EC50 | 260 nM | [5] |
| GAT228 | EC50 | - | - | |
| GAT229 | EC50 | - | - | |
| β-arrestin2 Recruitment | This compound | EC50 | 650 nM | [5] |
| GAT228 | EC50 | - | - | |
| GAT229 | EC50 | - | - | |
| [³H]CP55,940 Binding | This compound | - | Enhances binding | [2] |
| GAT228 | - | - | - | |
| GAT229 | - | - | - | |
| [³H]SR141716A Binding | This compound | - | Reduces binding | [2] |
| GAT228 | - | - | - | |
| GAT229 | - | - | - |
Note: Specific EC50 values for GAT228 and GAT229 in these assays were not consistently reported across the reviewed literature, highlighting a potential area for future research.
Differential In Vivo Effects: Neuropathic Pain Models
The distinct in vitro profiles of GAT228 and GAT229 translate to different outcomes in preclinical models. In a mouse model of cisplatin-induced neuropathic pain, GAT229 demonstrated significant antinociceptive effects.[6][7] Daily administration of GAT229 attenuated thermal hyperalgesia and mechanical allodynia.[7] These effects were associated with a reduction in pro-inflammatory cytokines and a normalization of neurotrophic factor expression in the dorsal root ganglia.[6] The therapeutic potential of GAT229 in this context is attributed to its ability to enhance the signaling of endogenous cannabinoids, which are often upregulated in pathological states.
Conversely, while GAT228 also exhibits antinociceptive properties, its direct agonistic activity raises concerns about the potential for psychotropic side effects and the development of tolerance, which are common limitations of orthosteric CB1R agonists.[1] The use of a pure PAM like GAT229 may therefore offer a more favorable therapeutic window.
Signaling Pathways and Mechanisms of Action
The differential effects of GAT228 and GAT229 can be understood through their distinct interactions with the CB1R and subsequent downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments used to differentiate GAT228 and GAT229.
Radioligand Binding Assays
These assays are used to determine how GAT228 and GAT229 affect the binding of known CB1R ligands.
References
- 1. Cannabinoid receptor 1 positive allosteric modulator (GAT229) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 1 positive allosteric modulator (GAT229) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 5. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Validating the CB1R Selectivity of Gat211: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gat211, a novel allosteric modulator of the Cannabinoid 1 Receptor (CB1R), focusing on its selectivity against other G-protein coupled receptors (GPCRs). The information herein is compiled from preclinical in vitro and in vivo studies to assist researchers in evaluating the specificity of this compound for their applications.
This compound is a racemic mixture composed of two enantiomers: GAT228, which acts as a CB1R allosteric agonist, and GAT229, which functions as a CB1R positive allosteric modulator (PAM).[1] This dual activity profile makes a thorough understanding of its selectivity crucial for interpreting experimental results and predicting potential off-target effects.
On-Target Activity at CB1R
This compound exhibits a complex and potent modulatory effect on the CB1R. As a PAM, it enhances the binding and/or signaling of orthosteric ligands. Concurrently, its agonist properties allow it to directly activate the receptor in the absence of an endogenous or synthetic orthosteric agonist.
Quantitative Analysis of this compound Activity at CB1R
The following table summarizes the key in vitro pharmacological parameters of this compound at the human CB1R.
| Assay Type | Parameter | Value | Reference |
| Functional Agonist Activity | |||
| cAMP Inhibition | EC50 | 260 nM | [2] |
| β-arrestin2 Recruitment | EC50 | 650 nM | [2] |
| Positive Allosteric Modulation | |||
| Electrically Stimulated Mouse Vas Deferens Contraction (in the presence of an orthosteric agonist) | EC50 | 11 nM | [2] |
Off-Target Activity Profile
A critical aspect of validating any pharmacological tool is determining its selectivity. While comprehensive screening data for this compound against a wide panel of GPCRs is not publicly available, at least one study has investigated its effect on a key off-target receptor.
Dopamine (B1211576) D2 Receptor
A study by McElroy et al. (2021) demonstrated that this compound can modulate signaling of the dopamine D2 receptor.[3] Specifically, the study found that this compound limits D2 receptor-mediated phosphorylation of extracellular signal-regulated kinase (ERK) in Neuro2a cells.[2][3][4] This finding is significant as the dopaminergic and endocannabinoid systems are known to interact, and off-target activity at dopamine receptors could have important functional consequences.
The table below summarizes the known off-target activity of this compound.
| Off-Target Receptor | Assay | Effect | Reference |
| Dopamine D2 Receptor | ERK Phosphorylation in Neuro2a cells | Limitation of receptor-mediated signaling | [2][3] |
Experimental Protocols
CB1R Functional Assays
cAMP Inhibition Assay: .[2]
-
Cell Line: HEK293 cells stably expressing human CB1R.
-
Protocol: Cells are incubated with forskolin (B1673556) to stimulate adenylate cyclase and increase intracellular cAMP levels. This compound is then added at varying concentrations. The subsequent change in cAMP levels is measured using a competitive immunoassay, typically employing a luminescent or fluorescent readout. A decrease in the forskolin-induced cAMP level indicates Gi/o coupling and receptor activation.
-
Data Analysis: Dose-response curves are generated, and the EC50 value is calculated, representing the concentration of this compound that produces 50% of its maximal inhibitory effect.
β-arrestin2 Recruitment Assay: .[2]
-
Cell Line: U2OS or HEK293 cells co-expressing human CB1R fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin2 fused to the complementary fragment.
-
Protocol: Upon agonist binding to the CB1R, β-arrestin2 is recruited to the receptor. This brings the two protein fragments into close proximity, allowing them to form a functional enzyme. The activity of this reconstituted enzyme is then measured by adding a substrate that produces a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is plotted against the concentration of this compound to generate a dose-response curve from which the EC50 is determined.
Dopamine D2 Receptor Functional Assay
ERK Phosphorylation Assay: .[3]
-
Cell Line: Neuro2a cells, which endogenously express the dopamine D2 receptor.
-
Protocol: Cells are treated with a known D2 receptor agonist to induce signaling and subsequent phosphorylation of ERK. In parallel experiments, cells are co-incubated with the D2 agonist and varying concentrations of this compound. Following treatment, cell lysates are collected, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with specific antibodies.
-
Data Analysis: The ratio of pERK to total ERK is calculated for each condition. The ability of this compound to reduce the agonist-induced increase in this ratio indicates an inhibitory or modulatory effect on D2 receptor signaling.
Visualizing Signaling Pathways and Workflows
CB1R Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by the CB1 receptor, a Gi/o-coupled GPCR.
Caption: Simplified signaling pathways of the CB1 receptor upon activation by this compound.
Experimental Workflow for GPCR Functional Assays
This diagram outlines a generalized workflow for assessing the activity of a compound at a GPCR using common in vitro functional assays.
Caption: General experimental workflow for in vitro GPCR functional assays.
Conclusion
This compound is a potent modulator of the CB1 receptor, exhibiting both allosteric agonism and positive allosteric modulation. While its on-target pharmacology is well-characterized, comprehensive data on its selectivity against a broad range of other GPCRs is currently limited. The finding that this compound can influence dopamine D2 receptor signaling underscores the importance of further selectivity profiling to fully understand its pharmacological profile. Researchers utilizing this compound should consider its potential for off-target effects, particularly within the dopaminergic system, and interpret findings accordingly. Further studies are warranted to establish a more complete selectivity profile of this compound and its enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Gat211 and Cannabidiol on CB1R Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of Gat211 and Cannabidiol (CBD) on the Cannabinoid Type 1 Receptor (CB1R). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in the field of cannabinoid pharmacology and drug development.
Introduction and Overview
The Cannabinoid Type 1 Receptor (CB1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in regulating a wide array of physiological processes.[1] While direct orthosteric agonists of CB1R have therapeutic potential, their clinical utility is often hampered by psychoactive side effects.[1][2] This has shifted focus towards allosteric modulators, which bind to a topographically distinct site on the receptor to fine-tune the effects of endogenous or exogenous orthosteric ligands.[3]
This guide focuses on two such modulators:
-
This compound: A synthetic, 2-phenylindole-based compound identified as a positive allosteric modulator (PAM) and allosteric agonist (ago-PAM) of CB1R.[2][4][5] It is a racemic mixture, with its PAM activity primarily attributed to the S-(-)-enantiomer (GAT229) and its allosteric agonist activity to the R-(+)-enantiomer (GAT228).[2][6]
-
Cannabidiol (CBD): A major non-psychoactive phytocannabinoid derived from Cannabis sativa. It functions as a non-competitive negative allosteric modulator (NAM) of CB1R, reducing the potency and efficacy of orthosteric agonists.[7][8][9]
The contrasting mechanisms of these two compounds—one enhancing and the other dampening CB1R signaling—make their comparative analysis a subject of significant interest for therapeutic development.
Comparative Quantitative Data
The following tables summarize the key pharmacological parameters of this compound and Cannabidiol in modulating CB1R activity. Data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct side-by-side comparisons in the same study are limited, and variations in experimental systems can influence absolute values.
Table 1: Allosteric Modulation of Orthosteric Ligand Binding at CB1R
| Parameter | This compound | Cannabidiol (CBD) | Description |
| Modulation Type | Positive Allosteric Modulator (PAM) | Negative Allosteric Modulator (NAM) | Effect on orthosteric ligand binding and/or efficacy. |
| Effect on Agonist ([³H]CP55,940) Binding | Enhances binding affinity and/or slows dissociation kinetics.[2][10] | No significant displacement; may slightly reduce binding. | PAMs increase agonist affinity, while NAMs may decrease it or have no effect on affinity while reducing efficacy. |
| Effect on Antagonist ([³H]SR141716A) Binding | Reduces binding.[2] | Not consistently reported, but NAMs typically do not affect antagonist binding significantly. | PAMs often decrease the binding of inverse agonists/antagonists. |
| Cooperativity with Agonists | Positive | Negative | Refers to the ability to enhance (positive) or reduce (negative) the binding and/or efficacy of an orthosteric agonist. |
Table 2: Functional Activity and Downstream Signaling at CB1R
| Parameter | This compound | Cannabidiol (CBD) | Description |
| Intrinsic Activity | Allosteric Agonist (Ago-PAM).[2][5] | None reported; acts as a NAM.[7][9] | Ability to activate the receptor in the absence of an orthosteric agonist. |
| Effect on Agonist-Induced G-protein Signaling | Potentiates agonist (e.g., THC, 2-AG) efficacy. | Reduces agonist (e.g., THC, 2-AG) efficacy and potency.[7][9] | Modulation of the primary Gi/o-coupled signaling pathway, often measured via cAMP inhibition or [³⁵S]GTPγS binding. |
| Effect on β-Arrestin Recruitment | Can induce β-arrestin translocation on its own and potentiate agonist effects.[5] | Reduces agonist-induced β-arrestin2 recruitment.[7][9] | β-arrestin pathway is involved in receptor desensitization, internalization, and G-protein-independent signaling. |
| Effect on ERK1/2 Phosphorylation | Can induce ERK1/2 phosphorylation; limits D2 receptor-mediated ERK signaling.[4][11] | Reduces agonist-induced ERK1/2 phosphorylation.[7] | A downstream signaling event indicative of receptor activation. |
| Effect on Receptor Internalization | Can induce internalization. | Prevents agonist-induced CB1R internalization.[7][9] | A consequence of β-arrestin recruitment, leading to receptor desensitization. |
Signaling Pathways and Modes of Action
This compound and CBD exert opposing effects on CB1R signaling through their distinct allosteric mechanisms. The diagrams below illustrate these interactions.
The logical relationship diagram below further clarifies the differential impact of this compound and CBD on the signal output generated by an orthosteric agonist.
Experimental Protocols
Accurate characterization of allosteric modulators requires specific and robust experimental assays. Below are detailed methodologies for key experiments used to evaluate the effects of compounds like this compound and CBD on CB1R activity.
Radioligand Binding Assay (Competition)
This assay is used to determine a compound's ability to bind to the CB1R and its effect on the binding of a known radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of test compounds and assess allosteric effects on orthosteric ligand binding.
-
Materials:
-
Cell membranes expressing CB1R (e.g., from HEK293 or CHO cells, or brain tissue).[12][13]
-
Radioligand: e.g., [³H]CP55,940 (agonist) or [³H]SR141716A (antagonist/inverse agonist).
-
Test Compounds: this compound, CBD.
-
Non-specific binding control: High concentration of an unlabeled orthosteric ligand (e.g., 10 µM WIN55,212-2).
-
Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.1-0.5% BSA, pH 7.4.
-
GF/B glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the CB1R-expressing membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound (this compound or CBD).
-
Total binding wells contain membranes and radioligand only. Non-specific binding wells contain membranes, radioligand, and the non-specific control ligand.
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[12]
-
Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer.[12]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using non-linear regression to determine IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (HTRF)
This functional assay measures the ability of a compound to modulate the primary downstream signaling pathway of CB1R, which involves the inhibition of adenylyl cyclase.
-
Objective: To quantify the functional effect (agonist, antagonist, or allosteric modulator) of a compound on Gαi-mediated signaling.
-
Materials:
-
Adenylyl cyclase stimulator: Forskolin (B1673556).
-
Test Compounds: this compound, CBD, and an orthosteric agonist (e.g., CP55,940).
-
cAMP detection kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF).[16]
-
Procedure:
-
Plate CB1R-expressing cells in a 384-well plate and culture overnight.[16]
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]
-
To test for allosteric modulation: Add varying concentrations of the test compound (this compound or CBD) followed by a fixed concentration (e.g., EC80) of an orthosteric agonist.
-
To test for direct agonism: Add varying concentrations of the test compound alone.
-
Add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.[16]
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF detection reagents (Europium-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate for 60 minutes at room temperature, protected from light.[16]
-
Read the plate on an HTRF-compatible reader. The signal ratio is inversely proportional to the intracellular cAMP concentration. Data are plotted to determine EC50 (potency) and Emax (efficacy) values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1R, a key event in receptor desensitization and G-protein-independent signaling.
-
Objective: To determine if a compound promotes or inhibits agonist-induced β-arrestin recruitment to the CB1R.
-
Materials:
-
Cells co-expressing CB1R fused to a protein tag and β-arrestin fused to a complementary detection molecule (e.g., DiscoverX PathHunter® system using β-galactosidase enzyme fragment complementation).[18][19][20][21]
-
Test Compounds: this compound, CBD, and an orthosteric agonist.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate the engineered cells in a 384-well plate.[21]
-
Add varying concentrations of the test compound, either alone (to test for agonism) or in combination with a reference agonist (to test for modulation).
-
Incubate the plate for 90 minutes at 37°C.
-
Add the detection reagents containing the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Analyze data using non-linear regression to determine potency and efficacy for β-arrestin recruitment.
-
Conclusion
This compound and Cannabidiol represent two distinct classes of allosteric modulators with opposing effects on CB1R activity.
-
This compound , as a positive allosteric modulator and allosteric agonist, enhances CB1R signaling. This profile suggests therapeutic potential in conditions where augmenting endocannabinoid tone is desirable, potentially offering a more nuanced activation of the receptor compared to direct orthosteric agonists and thereby avoiding tolerance.[6][10][22]
-
Cannabidiol (CBD) , as a negative allosteric modulator, dampens CB1R signaling in the presence of an agonist.[7][9] This mechanism may contribute to its ability to counteract some of the psychoactive effects of THC and could be beneficial in conditions characterized by an overactive endocannabinoid system.
The choice between a PAM like this compound and a NAM like CBD for therapeutic development will depend entirely on the desired clinical outcome and the specific pathophysiology of the target disease. This comparative guide provides the foundational data and methodologies necessary for researchers to further explore these and other allosteric modulators of the CB1 receptor.
References
- 1. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. realmofcaring.org [realmofcaring.org]
- 8. Allosteric Modulation of the CB1 Cannabinoid Receptor by Cannabidiol—A Molecular Modeling Study of the N-Terminal Domain and the Allosteric-Orthosteric Coupling [mdpi.com]
- 9. Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. cAMP Hunter™ eXpress CNR1 (CB1) CHO-K1 GPCR Assay [discoverx.com]
- 16. benchchem.com [benchchem.com]
- 17. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gat211 with Other CB1R Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid 1 receptor (CB1R), a G protein-coupled receptor, is a key therapeutic target for a multitude of pathological conditions. However, the clinical utility of direct-acting orthosteric agonists is often hampered by undesirable psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids. This guide provides a detailed head-to-head comparison of Gat211, a notable CB1R positive allosteric modulator (PAM), with the well-characterized allosteric modulator ORG27569 and other relevant CB1R PAMs.
Overview of Compared Modulators
This compound is a racemic mixture that exhibits both PAM and direct agonist activity at the CB1R.[1] It is composed of the R-(+)-enantiomer, GAT228, which acts as an allosteric agonist, and the S-(-)-enantiomer, GAT229, which functions as a pure PAM with no intrinsic activity.[2] this compound has demonstrated potential in preclinical models of neuropathic and inflammatory pain.
ORG27569 , in contrast, is a potent and selective negative allosteric modulator (NAM) of the CB1R.[3] While it can increase the binding affinity of CB1R agonists, it paradoxically decreases their efficacy in stimulating downstream signaling pathways, effectively acting as an insurmountable antagonist.[3][4]
This guide will also include data on ZCZ011 and GAT229 to provide a broader context of CB1R PAMs. ZCZ011 is another 2-phenylindole (B188600) derivative that, like this compound, displays both ago-PAM activity.[5][6] GAT229, the S-(-)-enantiomer of this compound, represents a "pure" PAM, enhancing agonist activity without direct receptor activation.[2][7]
Quantitative Data Comparison
The following tables summarize the in vitro pharmacological properties of this compound, ORG27569, and other selected CB1R PAMs across various key experimental assays.
Table 1: Agonist and PAM Activity on cAMP Signaling
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | cAMP Activation | EC50 | 260 nM | [8] |
| ZCZ011 | cAMP Inhibition (as agonist) | pEC50 | 6.53 ± 0.10 | [1] |
| ORG27569 | Inhibition of WIN55212-mediated cAMP inhibition | - | Less effective | [9] |
Table 2: β-Arrestin2 Recruitment
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | β-arrestin2 Recruitment | EC50 | 650 nM | [8] |
Table 3: Modulation of Agonist Binding and G-protein Activation
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Potentiation of electrically evoked vas deferens contraction | EC50 | 11 nM | [8] |
| ORG27569 | Allosteric Modulation | pEC50 | 8.24 | [10] |
| ORG27569 | Increase in [3H]CP55,940 binding | pKb | 5.67 | [10] |
| ORG27569 | Decrease in [3H]SR141716A binding | pKb | 5.95 | [10] |
| ORG27569 | Inhibition of CB1R antagonist efficacy | pKb | 7.57 | [10] |
| ORG27569 | Basal [35S]GTPγS binding | - | Weak inverse agonist | [9] |
| ORG27569 | ERK1/2 phosphorylation | pEC50 / Emax | 8.55 ± 0.99 / 19% | [9] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the experimental approaches used to characterize these modulators, the following diagrams are provided.
References
- 1. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Org 27569 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Org 27569 | CB1 Receptors | Tocris Bioscience [tocris.com]
Comparative Analysis of Biased Signaling Properties of Gat211 and Its Analogs at the Cannabinoid Receptor 1
A comprehensive guide for researchers and drug development professionals on the differential signaling profiles of the CB1 receptor modulator Gat211 and its analogs, providing key experimental data and detailed protocols to facilitate further investigation into their therapeutic potential.
This guide presents a comparative analysis of the biased signaling properties of the cannabinoid receptor 1 (CB1R) agonist-positive allosteric modulator (ago-PAM) this compound and its analogs. Biased agonism, the ability of a ligand to preferentially activate one intracellular signaling pathway over another, is a rapidly evolving concept in pharmacology with the potential to develop safer and more effective therapeutics. By selectively targeting beneficial signaling cascades while avoiding those associated with adverse effects, biased agonists hold promise for overcoming the limitations of conventional, non-biased drugs.
This compound, a racemic mixture, and its analogs have emerged as valuable tools for probing the intricacies of CB1R signaling. The CB1R, a G protein-coupled receptor (GPCR), primarily signals through G-protein-dependent pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channels, and through β-arrestin-mediated pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. The analogs of this compound have been specifically designed to exhibit biased signaling, showing preferential activation of either G-protein or β-arrestin pathways, or even discriminating between different β-arrestin isoforms.
This guide provides a structured overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways to aid researchers in understanding and exploring the therapeutic potential of these compounds.
Quantitative Comparison of Signaling Bias
The following table summarizes the in vitro functional activities of this compound and its key biased analogs at the human CB1 receptor. The data are presented as EC50 (half-maximal effective concentration) and Emax (maximum effect) for G-protein activation (measured by cAMP inhibition) and β-arrestin 2 recruitment. A lower EC50 value indicates higher potency. The bias factor provides a quantitative measure of the preference for one pathway over the other, typically calculated relative to a reference compound.
| Compound | G-Protein Signaling (cAMP Inhibition) | β-Arrestin 2 Recruitment | Biased Signaling Profile |
| EC50 (nM) | Emax (% of control) | EC50 (nM) | |
| This compound | 260[1][2] | Data not available | 650[1][2] |
| GAT1601 | Effective ago-PAM[3] | Data not available | Effective ago-PAM[3] |
| (+)-(R,S)-14 | Allosteric agonist[3] | Data not available | Weak/no activity |
Note: The quantitative data for GAT1601 and (+)-(R,S)-14 are not fully available in the public domain. The descriptions are based on the qualitative findings from the cited literature. Further targeted literature review or direct experimental determination is recommended to obtain precise EC50 and Emax values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the two key assays used to characterize the biased signaling of this compound and its analogs.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the activation of Gαi/o-coupled receptors like CB1R.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor (hCB1R).
-
Assay medium: Opti-MEM or similar serum-free medium.
-
Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) solution: To stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Test compounds (this compound and its analogs).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture hCB1R-CHO-K1 cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer.
-
Compound Addition: Add varying concentrations of the test compounds to the wells. For antagonist/inverse agonist activity, pre-incubate the cells with the compounds before adding an agonist.
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control to stimulate cAMP production.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated CB1R, a key step in receptor desensitization and a hallmark of β-arrestin-mediated signaling. The PathHunter® assay (DiscoveRx) is a commonly used platform for this purpose.
Materials:
-
CHO-K1 cells co-expressing hCB1R fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementary fragment.
-
Assay medium: Opti-MEM or similar serum-free medium.
-
Test compounds (this compound and its analogs).
-
PathHunter® detection reagents.
Procedure:
-
Cell Culture and Plating: Follow the same procedure as for the cAMP assay.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® detection reagents to the wells according to the manufacturer's protocol. These reagents will generate a chemiluminescent signal when the two β-galactosidase fragments are brought into proximity by the receptor-arrestin interaction.
-
Signal Measurement: Measure the chemiluminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the CB1 receptor and a typical experimental workflow for assessing biased agonism.
Caption: Simplified signaling pathways of the CB1 receptor, illustrating the G-protein and β-arrestin dependent cascades.
Caption: Experimental workflow for confirming the biased signaling properties of this compound analogs.
References
Cross-Validation of Gat211 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Gat211, a notable allosteric modulator of the Cannabinoid 1 Receptor (CB1R), across various cell lines. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to offer an objective resource for researchers investigating the therapeutic potential of CB1R modulators.
Introduction to this compound
This compound is a racemic mixture that functions as both a positive allosteric modulator (PAM) and an allosteric agonist of the CB1R.[1] Its constituent enantiomers exhibit distinct pharmacological profiles: the (R)-enantiomer, GAT228, acts as an allosteric agonist, while the (S)-enantiomer, GAT229, functions as a PAM.[1] This dual activity makes this compound a compelling subject for research into novel therapeutics targeting the endocannabinoid system. This compound engages an allosteric site on the CB1R, which leads to an enhancement of the binding and signaling of orthosteric agonists.[1]
Comparative Activity of this compound in Different Cell Lines
The activity of this compound has been characterized in several cell lines commonly used in pharmacological research, primarily those expressing recombinant human CB1R (hCB1R). The most frequently reported assays to determine its activity are the cyclic AMP (cAMP) inhibition assay, which measures G-protein activation, and the β-arrestin2 recruitment assay, which assesses G-protein-independent signaling.
Below is a summary of the quantitative data for this compound's activity in different cell lines. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Cell Line | Assay | Parameter | Value (nM) | Reference |
| CHO (Chinese Hamster Ovary) | cAMP Inhibition (Agonist activity) | EC50 | 72 | [2] |
| Not Specified | cAMP Activation | EC50 | 260 | [3] |
| Not Specified | β-arrestin2 Recruitment | EC50 | 650 | [3] |
| Neuro2a (Mouse neuroblastoma) | ERK Phosphorylation (D2 receptor-mediated) | Inhibition | Effective | [4][5] |
| HEK293A (Human Embryonic Kidney) | CB1R binding and signaling | PAM and agonist activity | Confirmed | [1] |
Note: The EC50 values represent the concentration of this compound required to elicit 50% of its maximal effect. Variations in these values can be attributed to differences in CB1R expression levels, cell-specific signaling machinery, and assay protocols.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway at the CB1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
In Vivo Showdown: A Comparative Guide to Gat211 and PSNCBAM-1 on CB1R Function
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive in vivo comparison of two key allosteric modulators of the Cannabinoid Type 1 Receptor (CB1R): Gat211 and PSNCBAM-1. This guide provides a detailed analysis of their distinct mechanisms and functional outcomes, supported by experimental data, to inform future research and therapeutic development.
This compound, a positive allosteric modulator (PAM) with intrinsic agonist activity (ago-PAM), and PSNCBAM-1, a negative allosteric modulator (NAM), represent two different approaches to modulating the endocannabinoid system. Understanding their comparative in vivo profiles is crucial for harnessing the therapeutic potential of CB1R while mitigating undesirable side effects.
At a Glance: this compound vs. PSNCBAM-1
| Feature | This compound | PSNCBAM-1 |
| Primary Mechanism | Positive Allosteric Modulator (PAM) & Agonist (ago-PAM) | Negative Allosteric Modulator (NAM) |
| Effect on Agonist Binding | Enhances orthosteric agonist binding[1] | Increases binding of some agonists (e.g., CP55,940)[2][3] |
| Effect on Agonist-Induced G-protein Signaling | Potentiates agonist-stimulated signaling[4] | Antagonizes agonist-induced G-protein coupling[2][3] |
| Intrinsic Activity | Allosteric agonist activity, particularly the R-(+)-enantiomer (GAT228)[1][5] | Does not appear to behave as an inverse agonist[2] |
| Reported In Vivo Effects | Analgesia in neuropathic and inflammatory pain models[6][7], reduces intraocular pressure[8][9], anxiolytic effects in male mice[10], antipsychotic potential[11], reduces absence seizures[12] | Decreases food intake and body weight in rats[2][13][14] |
| Selectivity | Primarily targets CB1R | Highly selective for CB1R over CB2R[2] |
In Vivo Functional Outcomes: A Head-to-Head Comparison
While direct comparative in vivo studies are limited, data from individual studies on this compound and PSNCBAM-1 highlight their opposing effects on CB1R-mediated behaviors.
Nociception
This compound has demonstrated significant anti-nociceptive effects in rodent models of chronic inflammatory and neuropathic pain.[6][7] For instance, it has been shown to suppress allodynia induced by complete Freund's adjuvant and the chemotherapeutic agent paclitaxel.[6] In contrast, PSNCBAM-1's primary reported in vivo effect is the reduction of food intake, with less focus on its role in nociception in the available literature.
Feeding Behavior
PSNCBAM-1 has been characterized as a potent suppressor of appetite. In an acute rat feeding model, administration of PSNCBAM-1 led to a significant decrease in food intake and a corresponding reduction in body weight.[2][14] This effect is consistent with its role as a CB1R NAM, as CB1R activation is known to promote appetite. This compound, being a PAM and partial agonist, would be expected to have orexigenic effects, although this has been less of a focus in the published research.
Neurological and Behavioral Effects
This compound has been investigated for a range of neurological and psychiatric applications. Studies have shown its potential as an anxiolytic, particularly in male mice, and have explored its antipsychotic properties.[10][11] Furthermore, this compound and its S-(-)-enantiomer, GAT229, have been shown to reduce spike-and-wave discharges in a genetic model of absence epilepsy.[12] Conversely, the in vivo behavioral profile of PSNCBAM-1 has been less extensively characterized beyond its effects on feeding.
Signaling Pathways and Mechanisms of Action
The distinct in vivo effects of this compound and PSNCBAM-1 stem from their fundamentally different interactions with the CB1R signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.iu.edu [scholarworks.iu.edu]
- 7. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive allosteric modulation of type 1 cannabinoid receptors reduces spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PSNCBAM-1 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 14. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity and Quality Control of Commercially Available Gat211
For researchers and drug development professionals, the purity and quality of investigational compounds are paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive assessment of the commercially available cannabinoid 1 receptor (CB1R) positive allosteric modulator (PAM), Gat211. We will delve into its mechanism of action, compare it with other commercially available alternatives, and provide detailed experimental protocols for its quality control analysis.
Understanding this compound and its Mechanism of Action
This compound is a novel, synthetic small molecule that acts as a positive allosteric modulator of the CB1 receptor. Unlike orthosteric agonists that directly activate the receptor at the primary binding site, this compound binds to a distinct allosteric site. This binding potentiates the effects of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), by enhancing their binding affinity and/or efficacy.
It is crucial to note that commercially available this compound is a racemic mixture. The two enantiomers, (R)-GAT228 and (S)-GAT229, possess distinct pharmacological profiles. (R)-GAT228 exhibits partial agonist activity at the CB1R, while (S)-GAT229 is a "pure" PAM, lacking intrinsic agonism. This distinction is critical for interpreting experimental data and for selecting the appropriate compound for a specific research question.
The activation of the CB1 receptor by an orthosteric agonist, enhanced by a PAM like this compound, initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunit complex can modulate various downstream effectors, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Furthermore, CB1R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK).
Comparison with Alternative Commercially Available CB1R Positive Allosteric Modulators
Several other CB1R PAMs are commercially available and serve as alternatives to this compound for research purposes. The following table summarizes the purity and availability of this compound and some of its key alternatives. It is important to note that purity values are often vendor-specific and may vary between batches. Researchers should always request a lot-specific Certificate of Analysis (CoA) before use.
| Compound | Vendor Example(s) | Reported Purity | Chiral Information |
| This compound | MedChemExpress, Cayman Chemical | >98% | Racemic mixture |
| (S)-GAT229 | Cayman Chemical, MedKoo Biosciences, Axon Medchem | ≥98%[1], >98%[2], 99%[3] | S-enantiomer, >99% e.e.[3] |
| ZCZ-011 | MedChemExpress, Axon Medchem | >99% | Racemic mixture |
| ABD-459 | Not widely commercially available | Data not available | Chiral status not specified |
Experimental Protocols for Quality Control
To ensure the quality and purity of a batch of this compound, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is a standard method for determining the purity of small molecules.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used for cannabinoid-like molecules. A typical gradient could be:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance profile of this compound, a wavelength between 210-230 nm is likely appropriate.
-
Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile or methanol. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
¹H-NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5][6] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[6]
-
Analysis: Acquire a one-dimensional ¹H-NMR spectrum. The resulting spectrum should be compared to a reference spectrum or the expected chemical shifts and coupling constants for the this compound structure. The absence of significant impurity peaks confirms the sample's identity and high purity.
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for molecules like this compound.
-
Analysis: The sample, typically introduced from the HPLC, is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₂₂H₁₈N₂O₂), the expected monoisotopic mass is approximately 342.14 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 343.14. Fragmentation patterns can also be analyzed to provide further structural confirmation.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor modulated by this compound.
Experimental Workflow for this compound Quality Control
Caption: A typical workflow for the quality control assessment of a commercial this compound sample.
Logical Comparison of this compound and its Alternatives
Caption: Logical relationship between this compound, its enantiomers, and alternative CB1R PAMs.
References
Safety Operating Guide
Proper Disposal of GAT211: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing GAT211, a cannabinoid 1 receptor (CB1R) positive allosteric modulator, adherence to proper disposal procedures is essential for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal plan for this compound, based on available safety data.
Essential Safety and Disposal Information
According to its Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture. This classification is the primary determinant for its disposal protocol. However, it is crucial to always consult your institution's specific waste disposal guidelines and local regulations, as these may have additional requirements for research chemicals regardless of their hazard classification.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous substances. If it has been combined with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste.
-
Disposal of Solid this compound:
-
For pure, uncontaminated this compound powder, it can typically be disposed of as non-hazardous solid waste.
-
Place the solid waste in a securely sealed container, clearly labeled as "this compound" and "Non-Hazardous Waste."
-
Dispose of the sealed container in the regular laboratory trash, in accordance with your facility's procedures for non-hazardous solid waste.
-
-
Disposal of this compound Solutions:
-
If this compound is dissolved in a non-hazardous solvent (e.g., DMSO, ethanol), the solution may be eligible for drain disposal, depending on local regulations and the concentration.
-
Crucially, verify with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical solution down the drain.
-
If drain disposal is permitted, flush with a large quantity of water to ensure dilution.
-
If the solvent is hazardous, the solution must be collected and managed as hazardous chemical waste.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent.
-
The first rinseate should be collected and disposed of as chemical waste.
-
After thorough cleaning, deface the original label and dispose of the container in the regular trash or recycling, as per your institution's guidelines.
-
-
Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed container and dispose of it as non-hazardous solid waste, provided the spill did not involve hazardous solvents.
-
This compound Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 102704-40-5 |
| Molecular Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for short-term and -80°C for long-term |
Experimental Protocols Referenced in Safety and Handling
While specific experimental protocols do not detail disposal procedures, the handling of this compound in research settings, as described in various studies, informs the need for careful waste management. For instance, in vivo studies often involve dissolving this compound in vehicles such as a mixture of ethanol, Kolliphor, and saline. The resulting solutions and any contaminated materials would require disposal according to the guidelines for chemical mixtures.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for determining the proper disposal route for this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Personal protective equipment for handling Gat211
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Gat211, a cannabinoid 1 receptor (CB1R) positive allosteric modulator. The following procedures are designed to ensure the safe execution of research and development activities involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a research chemical, a cautious approach to handling is warranted. The following personal protective equipment is essential to minimize exposure and ensure personal safety.
| Protection Type | Recommended PPE | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation. Use in a well-ventilated area or under a fume hood. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood when handling the solid form of this compound to avoid inhalation of dust particles.
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste.
General Disposal Guidelines:
-
Chemical Waste Collection: Collect waste containing this compound in a designated, properly labeled, and sealed container.
-
Consult Safety Officer: Contact your institution's Environmental Health and Safety (EHS) department or designated safety officer for specific disposal procedures.
-
Avoid Drain Disposal: Do not dispose of this compound down the drain unless explicitly approved by your institution's EHS and local regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 102704-40-5[1] |
| Molecular Formula | C₂₂H₁₈N₂O₂[2] |
| Molecular Weight | 342.4 g/mol [2] |
| EC₅₀ for cAMP activation | 260 nM[1] |
| EC₅₀ for β-arrestin2 activation | 650 nM[1] |
| Solubility in DMF | 25 mg/mL[2] |
| Solubility in DMSO | 10 mg/mL[2] |
| Solubility in Ethanol | 5 mg/mL[2] |
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
